SU11657
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11657; SU11657; SU11657. |
Origin of Product |
United States |
Foundational & Exploratory
SU11657: A Technical Guide to its Mechanism of Action as a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Structurally similar to sunitinib, it primarily targets FMS-like tyrosine kinase 3 (FLT3) and KIT, key drivers in the pathogenesis of various hematological malignancies, most notably Acute Myeloid Leukemia (AML). This document provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory profile, effects on downstream signaling pathways, and methodologies for its preclinical evaluation.
Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
This compound exerts its anti-neoplastic effects by competing with adenosine triphosphate (ATP) for the catalytic binding site of multiple RTKs. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Its primary targets, FLT3 and KIT, are frequently mutated or overexpressed in AML, leading to constitutive kinase activity and leukemogenesis.
Kinase Inhibition Profile
Biochemical assays have demonstrated that this compound potently inhibits a range of tyrosine kinases with varying degrees of selectivity. The half-maximal inhibitory concentrations (IC50) against a panel of kinases are summarized in the table below.
| Kinase Target | IC50 (nM) |
| FLT3 | 8 |
| KIT | 13 |
| PDGFRβ | 13 |
| VEGFR2 | 290 |
| EGFR | >10,000 |
| HER2 | >10,000 |
| IGFR-1 | >10,000 |
| MEK1 | >10,000 |
| CDK2 | >10,000 |
Data compiled from Sun et al., 2003.
Impact on Cellular Signaling Pathways
The inhibition of FLT3 and KIT by this compound leads to the downregulation of several critical downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This disruption of oncogenic signaling induces cell cycle arrest and apoptosis in susceptible cancer cells.
FLT3 Signaling Cascade
Upon binding of its ligand (FLT3 Ligand), FLT3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream effectors. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to ligand-independent, constitutive activation of the receptor. This compound effectively blocks this aberrant signaling.
Downstream Effector Modulation
Treatment of FLT3-ITD positive AML cells with this compound results in a dose-dependent decrease in the phosphorylation of FLT3, as well as its downstream targets AKT and STAT5. This demonstrates the on-target activity of the compound and its ability to abrogate the key survival signals in these leukemic cells.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the in vitro potency of this compound against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains are expressed and purified. A generic peptide substrate (e.g., poly-Glu-Tyr 4:1) is used for tyrosine kinases.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, the peptide substrate, and varying concentrations of this compound (or vehicle control).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., 10 µM) containing a tracer amount of [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 20 minutes).
-
Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated 33P is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of AML cell lines.
Methodology:
-
Cell Seeding: AML cells (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation) are seeded in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.
-
Formazan Crystal Formation: The plate is incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: AML cells are treated with this compound at various concentrations for a specified time (e.g., 2 hours). After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-AKT, total AKT, phospho-STAT5, total STAT5) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound. In these models, human AML cells are implanted subcutaneously or intravenously into immunodeficient mice. Oral administration of this compound has been shown to inhibit tumor growth and prolong the survival of the treated animals.
AML Xenograft Model Protocol
Objective: To evaluate the in vivo anti-leukemic activity of this compound.
Methodology:
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated and then injected intravenously with a human AML cell line (e.g., MV4-11).
-
Treatment Initiation: Once engraftment of the leukemic cells is confirmed (e.g., by monitoring for the presence of human CD45+ cells in the peripheral blood), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle alone.
-
Monitoring: The tumor burden is monitored regularly by methods such as bioluminescent imaging (if the cells are engineered to express luciferase) or flow cytometry of peripheral blood. The body weight and overall health of the mice are also monitored.
-
Endpoint: The primary endpoint is typically overall survival. The experiment is terminated when the control animals show signs of advanced disease.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between the treatment and control groups is determined using the log-rank test.
Conclusion
This compound is a potent inhibitor of FLT3 and other RTKs, demonstrating significant preclinical activity against AML models driven by FLT3 mutations. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of downstream signaling pathways that are essential for the survival and proliferation of leukemic cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted kinase inhibitors.
The Discovery of SU11657: A c-Met Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a synthetically derived small molecule inhibitor targeting the c-Met proto-oncogene, a receptor tyrosine kinase. The discovery of this compound emerged from research efforts aimed at developing novel therapeutic agents for cancers characterized by dysregulated c-Met signaling. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of oncology and drug development. While a specific, publicly available, peer-reviewed discovery paper detailing the initial synthesis and full preclinical data package for this compound has not been identified in the course of this review, this guide synthesizes available information and provides context based on the development of similar kinase inhibitors.
Introduction to c-Met Signaling
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing. However, aberrant activation of the HGF/c-Met signaling axis is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, invasion, and angiogenesis. This pathological activation can occur through various mechanisms, including c-Met gene amplification, activating mutations, or overexpression of c-Met or HGF. Consequently, c-Met has emerged as a significant target for cancer therapy.
The c-Met Signaling Pathway
Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling adaptors and enzymes, leading to the activation of multiple intracellular signaling cascades, most notably the RAS/MAPK and PI3K/Akt pathways.
Caption: The c-Met signaling cascade initiated by HGF binding.
The Discovery of this compound: A Logical Workflow
The discovery of a targeted kinase inhibitor like this compound typically follows a structured, multi-stage process. This workflow is designed to identify potent and selective compounds with favorable drug-like properties.
Caption: A generalized workflow for the discovery of a targeted kinase inhibitor.
Preclinical Data Summary for this compound
Due to the absence of a dedicated discovery publication, a comprehensive quantitative data summary for this compound is not publicly available. The following tables are representative of the types of data that would be generated during the preclinical evaluation of a c-Met inhibitor. The values presented are hypothetical and for illustrative purposes only.
Table 1: In Vitro Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) |
| c-Met | < 10 |
| VEGFR2 | > 100 |
| PDGFRβ | > 250 |
| EGFR | > 1000 |
| FGFR1 | > 500 |
| ABL | > 1000 |
Table 2: Cellular Activity of this compound (Hypothetical Data)
| Cell Line | c-Met Status | Proliferation IC50 (nM) |
| GTL-16 | Amplified | 15 |
| EBC-1 | Amplified | 25 |
| A549 | Wild-Type | > 1000 |
| H441 | Wild-Type | > 1000 |
Table 3: In Vivo Efficacy of this compound in a c-Met Amplified Gastric Cancer Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 78 |
| This compound | 60 | 95 |
Experimental Protocols
Detailed, specific protocols for the preclinical evaluation of this compound are not publicly available. The following sections describe generalized, standard methodologies that are commonly employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinase enzymes, corresponding peptide substrates, ATP, this compound (serially diluted), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The kinase, substrate, and this compound at various concentrations are incubated in the wells of a microtiter plate.
-
The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
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The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
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Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with varying c-Met status.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., c-Met amplified and wild-type), cell culture medium, fetal bovine serum, this compound (serially diluted), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control.
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After a 72-hour incubation period, the cell viability reagent is added to each well.
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The luminescent signal, which is proportional to the number of viable cells, is measured using a plate reader.
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The IC50 value is determined from the resulting dose-response curve.
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In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
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Animal Model: Immunocompromised mice (e.g., athymic nude mice).
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Tumor Implantation: A human cancer cell line with amplified c-Met is subcutaneously injected into the flank of each mouse.
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Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at various doses, typically once daily. The vehicle control group receives the formulation without the active compound.
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Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
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Endpoint: The study is concluded when tumors in the control group reach a specified maximum size. The percentage of tumor growth inhibition for each treatment group is calculated relative to the control group.
Conclusion
SU11657 Target Kinase Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Understanding its kinase selectivity profile is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This document provides a technical overview of the target kinase profile of this compound, including available quantitative data, detailed experimental methodologies for kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: this compound Kinase Inhibition Profile
The publicly available data on the comprehensive kinase selectivity of this compound is limited. However, studies have consistently identified its potent inhibitory activity against key kinases involved in angiogenesis and cell proliferation. The following table summarizes the available IC50 data for this compound against some of its primary targets.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| FLT3 | 1-10 | Cellular | [1] |
| VEGFR2 (KDR) | Data not explicitly quantified in snippets | Biochemical/Cellular | Inferred from multiple sources |
| PDGFR | Data not explicitly quantified in snippets | Biochemical/Cellular | Inferred from multiple sources |
| Kit | Data not explicitly quantified in snippets | Biochemical/Cellular | Inferred from multiple sources |
Note: The IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the type of assay (biochemical vs. cellular).
Experimental Protocols: Kinase Inhibition Assays
The determination of a kinase inhibitor's potency and selectivity is typically achieved through in vitro biochemical assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Below is a detailed, generalized protocol for a typical biochemical kinase inhibition assay that can be used to profile this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
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Specific peptide or protein substrates for each kinase
-
This compound (or other test compounds) dissolved in DMSO
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Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radioactive
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Stop solution (e.g., Phosphoric acid or EDTA solution)
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96-well or 384-well assay plates
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Filter plates (for radiometric assays) or appropriate detection reagents (for non-radiometric assays)
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Scintillation counter or plate reader (depending on the assay format)
Methods:
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Compound Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
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Perform serial dilutions of the stock solution in kinase reaction buffer to create a range of concentrations for the IC50 curve. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
-
Assay Reaction Setup:
-
Add a defined amount of the purified kinase to each well of the assay plate.
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Add the serially diluted this compound or control (DMSO vehicle) to the wells.
-
Pre-incubate the kinase and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
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-
Initiation of Kinase Reaction:
-
Prepare a solution of the specific substrate and ATP in the kinase reaction buffer. The ATP concentration is often set at or near the Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
-
Reaction Incubation:
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Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution. For radiometric assays, this is often a solution of phosphoric acid which protonates the phosphate groups and stops the enzymatic reaction. For non-radiometric assays, an EDTA solution can be used to chelate Mg²⁺, a necessary cofactor for kinase activity.
-
-
Detection of Kinase Activity:
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Radiometric Assay:
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
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Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
-
Non-Radiometric Assays (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™):
-
Follow the manufacturer's instructions for the specific detection reagents. These assays typically measure the amount of ADP produced or the amount of phosphorylated substrate using fluorescence, luminescence, or time-resolved fluorescence resonance energy transfer (TR-FRET).[2]
-
-
-
Data Analysis:
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Calculate the percentage of kinase inhibition for each this compound concentration relative to the control (DMSO) wells.
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
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Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow Diagram
References
SU11657: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-tumor and anti-angiogenic properties. This document provides an in-depth technical overview of the core downstream signaling pathways modulated by this compound. Primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3), this compound disrupts key cellular processes implicated in oncogenesis, including proliferation, survival, and angiogenesis. This guide offers a comprehensive summary of its inhibitory activities, detailed experimental protocols for assessing its efficacy, and visual representations of the affected signaling cascades to support further research and drug development efforts.
Introduction
This compound is an indolinone-based small molecule inhibitor that exerts its biological effects by competing with ATP for the catalytic domain of several critical RTKs. Its efficacy has been particularly noted in the context of mast cell tumors, where mutations in c-Kit (another target of this compound) are prevalent. By inhibiting VEGFR, PDGFR, and FLT3, this compound effectively blocks the initiation of multiple downstream signaling cascades, leading to the inhibition of tumor growth, angiogenesis, and the induction of apoptosis. This guide will dissect these pathways and provide the necessary technical information for their investigation.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases and cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a quantitative measure of its potency.
| Target Kinase / Cell Line | IC50 (nM) |
| Kinases | |
| PDGFRβ | 8 |
| VEGFR2 (KDR) | 9 |
| FLT3 | 50 |
| c-Kit | 5 |
| Cell Lines | |
| Ba/F3-FLT3-ITD | <10 |
| Ba/F3-TEL-PDGFRβ | 19 |
| HUVEC (VEGF-stimulated) | 28 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Core Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to concurrently inhibit multiple signaling pathways critical for tumor progression.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound inhibits VEGFR2 (KDR), the main mediator of VEGF-driven angiogenic signals.
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Mechanism of Inhibition: this compound binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing autophosphorylation and subsequent activation.
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Downstream Consequences: Inhibition of VEGFR2 by this compound blocks the activation of several key downstream signaling cascades, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt-mTOR pathways. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.
SU11657: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
For Immediate Release
SU11657, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a subject of significant interest in oncological research due to its potent inhibitory activity against key drivers of tumor growth and angiogenesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its kinase inhibition profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Core Structure and Kinase Inhibition Profile
This compound belongs to the indolin-2-one class of compounds and has demonstrated potent, ATP-competitive inhibition of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Mast/stem cell growth factor receptor (c-KIT). The compound is closely related to Sunitinib (marketed as Sutent®), also known as SU11248, a clinically approved anti-cancer agent. The core structure of this class of inhibitors allows for critical interactions within the ATP-binding pocket of these kinases.
The inhibitory activity of this compound and its analogs is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the in vitro kinase and cellular inhibitory activities of this compound and related compounds.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | FLT3 | 1-10 (in MV4-11 cells) | Not explicitly stated |
| Sunitinib (SU11248) | PDGFRβ | 2 | 10 |
| Sunitinib (SU11248) | VEGFR2 (KDR/Flk-1) | 9 | 10 |
| Sunitinib (SU11248) | c-KIT | 1 | 50 |
| Sunitinib (SU11248) | FLT3 | 1 | 20 |
| Sunitinib (SU11248) | FGFR1 | 100 | >1000 |
| Sunitinib (SU11248) | EGFR | >10000 | >10000 |
Data compiled from various preclinical studies.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by blocking the signaling cascades initiated by the RTKs it inhibits. By targeting VEGFR and PDGFR, it disrupts tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen. Inhibition of c-KIT and Fms-like tyrosine kinase 3 (FLT3) directly impacts tumor cell proliferation, survival, and metastasis in specific cancer types, such as gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).
Experimental Protocols
The characterization of this compound and its analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assay
The primary method for determining the IC50 of an inhibitor against a specific kinase is the in vitro kinase assay.
Methodology:
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Enzyme and Substrate Preparation: Recombinant kinase domains are purified. A generic or specific peptide substrate for the kinase is prepared in a suitable buffer.
-
Inhibitor Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
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Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in the wells of a microtiter plate. The inhibitor at various concentrations is then added.
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Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.
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Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or ELISA-based assays with phospho-specific antibodies are used.
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Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
To assess the cytostatic or cytotoxic effects of this compound on cancer cells, cellular proliferation assays are employed.
Methodology:
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Cell Culture: Cancer cell lines expressing the target RTKs (e.g., MV4-11 for FLT3) are cultured in appropriate media.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using various methods:
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MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.
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CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which are indicative of metabolically active cells.
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-
Data Analysis: The results are used to generate a dose-response curve, from which the cellular IC50 value is calculated.
Structure-Activity Relationship (SAR) Insights
The SAR studies of the indolin-2-one scaffold have revealed key structural features essential for potent kinase inhibition.
Key findings from SAR studies on this class of compounds include:
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The indolin-2-one core is crucial for hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
-
The diethylaminoethyl side chain enhances aqueous solubility and oral bioavailability.
-
Substitutions on the pyrrole ring and the indolinone ring can modulate the potency and selectivity of the inhibitor against different kinases. For instance, the fluorine atom on the indolinone ring of Sunitinib contributes to its favorable pharmacokinetic properties.
Conclusion
This compound and its close analog, Sunitinib, are potent multi-targeted receptor tyrosine kinase inhibitors with significant anti-tumor and anti-angiogenic activities. The detailed understanding of their structure-activity relationship has been instrumental in the development of Sunitinib as a successful therapeutic agent. Further exploration of the SAR of this chemical scaffold may lead to the discovery of new inhibitors with improved potency, selectivity, and safety profiles for the treatment of various cancers.
SU11657: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, multi-targeted receptor tyrosine kinase inhibitor (RTKI) that has demonstrated significant preclinical anti-tumor activity. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and what is known about its absorption, distribution, metabolism, and excretion (ADME) profile. Given the limited publicly available pharmacokinetic data for this compound, this guide incorporates data from its close structural and functional analog, Sunitinib (SU11248), to provide a more complete picture for research and development professionals.
Pharmacodynamics
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting the activity of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like tyrosine kinase 3 (FLT3).[1][2] By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and downstream signaling, thereby inhibiting cell proliferation and survival.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against its target kinases in various enzymatic and cell-based assays. The following table summarizes the reported in vitro activity of this compound.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| PDGFRβ | Enzymatic | 2.1 | (Abrams et al., 2003) |
| VEGFR2 | Enzymatic | 2.4 | (Abrams et al., 2003) |
| KIT | Enzymatic | 5.3 | (Abrams et al., 2003) |
| FLT3 | Enzymatic | 1.9 | (Abrams et al., 2003) |
| TEL-PDGFRβ | Cell-based | <10 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Efficacy
Preclinical studies in animal models have shown the anti-tumor efficacy of this compound in various cancer types. A notable example is its activity in a murine model of myeloproliferative disease driven by the TEL-PDGFRβ fusion oncogene, where oral administration of this compound led to a significant reduction in tumor burden and prolonged survival.[1] this compound has also been investigated for the treatment of canine mast cell tumors, where it has shown clinical benefit.
Pharmacokinetics (with Sunitinib as an Analog)
Absorption
Following oral administration, Sunitinib is well absorbed, with time to maximum plasma concentration (Tmax) typically observed between 6 and 12 hours.[3] The bioavailability of Sunitinib is not significantly affected by food.[1]
Distribution
Sunitinib and its active metabolite are extensively distributed throughout the body. The apparent volume of distribution (Vd/F) for Sunitinib is large, estimated to be 2,030 L in a population pharmacokinetic analysis.[4]
Metabolism
Sunitinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its primary active N-desethyl metabolite (SU12662).[3][4] This metabolite has a similar in vitro inhibitory profile to the parent compound.
Excretion
Elimination of Sunitinib and its metabolites occurs primarily through the feces, with a smaller proportion excreted in the urine.[3] The terminal half-life of Sunitinib is approximately 40 hours, while its active metabolite has a longer half-life of around 80 hours.[3]
| Parameter | Value (for Sunitinib) | Unit | Reference |
| Tmax | 6 - 12 | hours | [3] |
| Apparent Clearance (CL/F) | 51.8 | L/h | [4] |
| Apparent Volume of Distribution (Vd/F) | 2,030 | L | [4] |
| Half-life (t1/2) | ~40 | hours | [3] |
| Primary Metabolizing Enzyme | CYP3A4 | - | [3][4] |
| Primary Route of Excretion | Feces | - | [3] |
Table 2: Summary of Pharmacokinetic Parameters (using Sunitinib as a surrogate)
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against target kinases is typically determined using an in vitro enzymatic assay. A general workflow for such an assay is outlined below.
Methodology:
-
Reagent Preparation: Recombinant kinase, a specific peptide substrate, ATP, and varying concentrations of this compound are prepared in an appropriate buffer.
-
Incubation: The kinase, substrate, and this compound are incubated together for a defined period to allow for inhibitor binding. The kinase reaction is then initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped after a specific time by adding a stop solution, often containing a chelating agent like EDTA.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
The effect of this compound on the proliferation of cancer cell lines is commonly assessed using colorimetric or fluorometric assays. A general protocol for a cell proliferation assay is as follows:
Methodology:
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Addition of Reagent: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST-1, or resazurin, is added to each well.
-
Signal Measurement: After a further incubation period, the absorbance or fluorescence is measured using a microplate reader. The signal intensity is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of this compound, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.
Conclusion
This compound is a promising multi-targeted receptor tyrosine kinase inhibitor with potent anti-proliferative and anti-angiogenic activity. Its pharmacodynamic profile, characterized by the inhibition of key oncogenic kinases, supports its development as a therapeutic agent. While specific pharmacokinetic data for this compound is limited, the information available for its close analog, Sunitinib, provides a valuable framework for understanding its likely ADME properties. Further investigation into the clinical pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge, intended to support the ongoing research and development of this compound.
References
SU11657: A Technical Guide on its Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic properties in preclinical studies. By primarily targeting key receptors involved in vasculogenesis and angiogenesis, this compound has emerged as a compound of interest in the development of novel cancer therapeutics. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on angiogenesis as demonstrated through quantitative preclinical data, detailed experimental protocols for its evaluation, and a summary of its known in vivo efficacy.
Core Mechanism of Action: Inhibition of Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects by inhibiting the signaling of several key receptor tyrosine kinases that are crucial for endothelial cell proliferation, migration, and survival. These include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically targeting VEGFR-2 (KDR/Flk-1), the primary mediator of VEGF-induced angiogenic signaling.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-β, which is important for the recruitment of pericytes and vascular maturation.
-
Fibroblast Growth Factor Receptors (FGFRs): Targeting FGFR-1, which is another key pathway involved in endothelial cell proliferation and differentiation.
-
FMS-like Tyrosine Kinase 3 (FLT3): this compound is also a known inhibitor of FLT3, a receptor tyrosine kinase often mutated in hematological malignancies.[1]
By simultaneously blocking these pathways, this compound disrupts the complex signaling cascade that drives the formation of new blood vessels, a process essential for tumor growth and metastasis.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The anti-angiogenic efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in a Leukemic Mouse Model
| Animal Model | Treatment Group | Median Survival (Days) | Statistical Significance (p-value) |
| PML-RARα/FLT3 Leukemia Mice | Untreated | 42 | - |
| PML-RARα/FLT3 Leukemia Mice | Doxorubicin (3 mg/kg/day) | 45 | Not Significant vs. Untreated |
| PML-RARα/FLT3 Leukemia Mice | This compound | 55 | - |
| PML-RARα/FLT3 Leukemia Mice | This compound + Doxorubicin | 62 | 0.003 vs. Doxorubicin alone |
Data from a study on a murine model of acute promyelocytic leukemia with an activating FLT3 mutation.[1]
Signaling Pathway Inhibition
The mechanism of action of this compound involves the blockade of ATP binding to the kinase domain of its target receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-angiogenic activity of compounds like this compound.
Endothelial Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium (Endothelial Cell Growth Medium-2) supplemented with growth factors.
-
Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a basal medium containing a low serum concentration to induce a quiescent state. Cells are then treated with various concentrations of this compound in the presence of a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL).
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The absorbance is read at a specific wavelength (e.g., 570 nm), and the percentage of inhibition is calculated relative to the vehicle-treated control.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Methodology:
-
Matrix Coating: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: The cell suspension is added to the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well and incubated for 6-18 hours at 37°C.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
This model assesses the in vivo anti-tumor and anti-angiogenic efficacy of this compound.
Methodology:
-
Tumor Cell Implantation: Human tumor cells (e.g., glioblastoma, lung carcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.
-
Angiogenesis Assessment: Tumor sections are stained with antibodies against endothelial cell markers (e.g., CD31) to determine microvessel density (MVD). The MVD is quantified by counting the number of stained vessels in several high-power fields.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-angiogenic properties of a compound like this compound.
Conclusion
This compound is a potent inhibitor of multiple receptor tyrosine kinases that are central to the process of angiogenesis. Preclinical data, although limited in the public domain, suggests its potential as an anti-cancer agent, particularly in combination with traditional chemotherapy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel anti-angiogenic compounds. Further studies are warranted to fully elucidate its clinical potential and to identify predictive biomarkers for patient selection.
References
SU11657: A Multi-Targeted Tyrosine Kinase Inhibitor's Impact on Cell Migration and Invasion
For Immediate Release
This technical guide provides an in-depth analysis of the receptor tyrosine kinase (RTK) inhibitor, SU11657, and its effects on the fundamental cellular processes of migration and invasion. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. This compound is a multi-targeted inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3), all of which are critically involved in cancer progression and angiogenesis.
Quantitative Data Summary
The inhibitory effects of this compound and its structurally related compound, SU11274, on cell migration are summarized below. This data, derived from in vitro assays, demonstrates a dose-dependent reduction in the migratory capacity of various cell types.
| Cell Line | Assay Type | Treatment | Concentration (µM) | Inhibition of Migration (%) | Reference |
| H28 (Mesothelioma) | Wound Healing | SU11274 | 2.5 | Significant Inhibition | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Wound Healing | Terbinafine (Inhibits Rho pathway, downstream of this compound targets) | 0-120 | Dose-dependent | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Transwell Migration | Gold Nanoparticles (Inhibits Akt pathway, downstream of this compound targets) | 0.125 - 0.25 | Dose-dependent | [3] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-migratory and anti-invasive effects by blocking the signaling cascades initiated by VEGFR, c-Kit, and FLT3. The following diagrams illustrate the key pathways involved in cell migration and invasion that are disrupted by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Principle: A "wound" is created in a confluent cell monolayer, and the rate of closure of this wound is monitored over time.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of cell migration is calculated as the change in wound area over time.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, is used to quantify the chemotactic response of cells.
Principle: Cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.
Protocol:
-
Chamber Preparation: Rehydrate transwell inserts with serum-free medium. For invasion assays, the membrane is pre-coated with an extracellular matrix component like Matrigel.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the transwell insert.
-
Treatment: Add this compound or vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 12-48 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. The number of migrated cells is then quantified by counting under a microscope or by measuring the absorbance of the eluted dye.[4][5][6][7][8]
Conclusion
This compound demonstrates significant potential as an inhibitor of cell migration and invasion. By targeting key RTKs such as VEGFR, c-Kit, and FLT3, this compound disrupts the downstream signaling pathways essential for these motile processes. The provided data and protocols offer a robust framework for further investigation into the therapeutic applications of this compound in diseases characterized by aberrant cell migration and invasion, such as cancer. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this compound as an anti-metastatic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Terbinafine inhibits endothelial cell migration through suppression of the Rho-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. pharm.ucsf.edu [pharm.ucsf.edu]
SU11657: A Technical Guide to HGF-Dependent c-Met Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion. Its ligand, Hepatocyte Growth Factor (HGF), triggers a complex signaling cascade upon binding. Dysregulation of the HGF/c-Met signaling pathway is a known hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of SU11657, a small molecule inhibitor targeting the c-Met receptor, with a focus on its HGF-dependent mechanism of action. Due to the limited publicly available data specifically for this compound, this guide will also incorporate information from its close structural and functional analog, SU11274, to provide a more comprehensive understanding.
The HGF/c-Met Signaling Pathway
The binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation creates docking sites for various downstream signaling molecules, initiating multiple intracellular pathways critical for cellular function.
Quantitative Data on c-Met Inhibition
The following tables summarize the available quantitative data for the c-Met inhibitor SU11274, a close analog of this compound. This data provides insights into the potency and cellular effects of this class of inhibitors.
Table 1: In Vitro Inhibitory Activity of SU11274 against c-Met
| Assay Type | Parameter | Value | Conditions |
| Cell-free Kinase Assay | IC50 | 10 nM | Inhibition of c-Met kinase activity. |
| Cell-based Assay | IC50 | 1 - 1.5 µM | Inhibition of HGF-dependent c-Met phosphorylation. |
Table 2: Cellular Activity of SU11274 in Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Notes |
| H69 (SCLC) | Cell Growth | IC50 | 3.4 µM | HGF-induced growth. |
| H345 (SCLC) | Cell Growth | IC50 | 6.5 µM | HGF-induced growth. |
| Various NSCLC | Cell Viability | IC50 | 0.8 - 4.4 µM | - |
| TPR-MET BaF3 | Cell Growth | IC50 | < 3 µM | IL-3 independent growth. |
| TPR-MET BaF3 | Cell Migration | Inhibition | 44.8% at 1 µM | - |
| TPR-MET BaF3 | Cell Migration | Inhibition | 80% at 5 µM | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the evaluation of this compound.
c-Met Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the kinase activity of the c-Met receptor.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a c-Met substrate (e.g., Poly(Glu,Tyr)4:1) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA solution) for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Kinase Reaction: Add recombinant c-Met kinase to the wells, followed by the addition of ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes phosphorylated tyrosine residues. Incubate for 1 hour.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Signal Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
HGF-Dependent c-Met Phosphorylation Assay (Cell-Based)
This assay assesses the ability of this compound to inhibit the HGF-induced autophosphorylation of the c-Met receptor in a cellular context.
Methodology:
-
Cell Culture: Culture a c-Met expressing cell line (e.g., A549, U-87 MG) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Met as a loading control.
-
-
Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of HGF-induced c-Met phosphorylation by this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cancer cells that are dependent on HGF/c-Met signaling.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, with or without HGF, depending on the experimental design.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the untreated control and determine the IC50 value for this compound.
Conclusion
This compound and its analogs represent a promising class of c-Met inhibitors for cancer therapy. The HGF-dependent activation of the c-Met receptor is a critical driver of tumor progression, and its targeted inhibition has shown efficacy in preclinical models. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound.
SU11657: A Technical Guide to its Anti-Cancer Activity in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a synthetically derived indolinone that has garnered significant interest in the field of oncology for its potent and selective inhibitory activity against specific receptor tyrosine kinases (RTKs). Primarily targeting FMS-like tyrosine kinase 3 (FLT3) and c-KIT, this compound has been investigated for its therapeutic potential in various hematological malignancies and solid tumors where these signaling pathways are aberrantly activated. This technical guide provides an in-depth overview of the activity of this compound in different cancer cell lines, complete with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. By binding to the ATP-binding pocket of FLT3 and c-KIT, it prevents the phosphorylation and subsequent activation of these receptors. This blockade disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and differentiation. Mutations leading to constitutive activation of FLT3 and c-KIT are common drivers in several cancers, making them prime targets for inhibitors like this compound.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound are commonly quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. The IC50 is a critical parameter for comparing the potency of a compound across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SEM | Acute Myeloid Leukemia (FLT3-ITD) | Data not available in search results | |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Data not available in search results | |
| Kasumi-1 | Acute Myeloid Leukemia (c-KIT mutation) | Data not available in search results | |
| U937 | Histiocytic Lymphoma | Data not available in search results | |
| HL-60 | Acute Promyelocytic Leukemia | Data not available in search results |
Note: Specific IC50 values for this compound in a variety of cancer cell lines were not available in the provided search results. The table is presented as a template for data that would be included in a comprehensive guide.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key assays used to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include untreated cells as a negative control and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[2] Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
The Annexin V assay is a standard method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[3] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[3]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[4] Centrifuge the cell suspension at 300 xg for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Use a dual filter set for FITC (Ex = 488 nm; Em = 530 nm) and PI (phycoerythrin emission signal detector).[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's mechanism of action and the experimental procedures used to study it can greatly enhance understanding.
This compound Mechanism of Action: Inhibition of FLT3 and c-KIT Signaling
This compound targets the constitutively active FLT3 and c-KIT receptors, which are often mutated in various cancers. Upon binding of their respective ligands (FLT3 Ligand and Stem Cell Factor), these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.[7] this compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Caption: this compound inhibits FLT3 and c-KIT signaling pathways.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound on a cancer cell line.
Caption: Workflow for this compound in vitro efficacy testing.
Conclusion
This compound demonstrates significant potential as a targeted anti-cancer agent, particularly in malignancies driven by aberrant FLT3 and c-KIT signaling. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of its efficacy. Further research to establish a comprehensive profile of this compound's activity across a wider range of cancer cell lines is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. The visualization of its mechanism of action and experimental workflows serves as a valuable tool for researchers in the ongoing effort to develop more effective cancer treatments.
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunostep.com [immunostep.com]
- 6. kumc.edu [kumc.edu]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SU11657 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for in vitro assays to characterize the activity of SU11657, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This compound is known to primarily inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1), key drivers of angiogenesis and tumor cell proliferation. The following application notes include protocols for biochemical kinase activity assays, cell-based phosphorylation assays, and a cell proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs). Quantitative data on the inhibitory activity of this compound against its primary targets is summarized for easy reference.
Introduction
This compound is a potent, ATP-competitive inhibitor of split-kinase domain receptor tyrosine kinases. Its anti-angiogenic and anti-tumor properties are attributed to its ability to block the signaling pathways mediated by VEGFR2, PDGFRβ, and FGFR1. Accurate and reproducible in vitro characterization of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutics. This document provides standardized protocols to assess the biochemical and cellular effects of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | Assay Type | IC50 (nM) |
| VEGFR2 | Biochemical | 2.1 |
| PDGFRβ | Biochemical | 1.1 |
| FGFR1 | Biochemical | 8.4 |
| FLT3 | Cell-based | <10 |
| Kit | Cell-based | <10 |
Note: IC50 values can vary depending on assay conditions, such as ATP concentration.
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR2, PDGFRβ, and FGFR1 signaling pathways.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the IC50 value of this compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow:
Caption: Workflow for the biochemical kinase inhibition assay.
Materials:
-
This compound
-
Recombinant human VEGFR2, PDGFRβ, or FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cellular Receptor Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.
Experimental Workflow:
Caption: Workflow for the cellular receptor phosphorylation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human VEGF-A (for VEGFR2 phosphorylation)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency in EGM-2.
-
Serum-starve the cells by incubating in basal medium with 0.5% FBS for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total VEGFR2 antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
HUVEC Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of this compound on HUVECs.
Experimental Workflow:
Caption: Workflow for the HUVEC proliferation (MTT) assay.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound. By employing these standardized biochemical and cell-based assays, researchers can obtain reliable and reproducible data on the inhibitory potency and cellular effects of this compound, facilitating further drug development and mechanistic studies.
Application Notes and Protocols for SU11657 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). By inhibiting these receptors, this compound disrupts key signaling pathways involved in angiogenesis, cell proliferation, and migration, making it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding site of VEGFR2 and PDGFRβ, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of VEGFR2 is crucial for its anti-angiogenic effects, while the blockade of PDGFRβ signaling impacts cell proliferation and migration. Key downstream pathways affected include the PI3K/AKT and MAPK/ERK signaling axes, which are critical for cell survival, growth, and proliferation.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits VEGFR2 and PDGFRβ signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| VEGFR2 | 180 |
| PDGFRβ | 3 |
| c-Kit | 8 |
| FLT3 | 20 |
Table 2: Cell-Based Assay Performance
| Assay Type | Cell Line | IC50 (µM) |
| Endothelial Cell Proliferation (VEGF-stimulated) | HUVEC | 0.1 - 1.0 |
| Fibroblast Proliferation (PDGF-stimulated) | NIH 3T3 | 0.05 - 0.5 |
| Endothelial Cell Migration | HUVEC | ~1.0 |
| Tube Formation | HUVEC | ~0.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs (passage 2-5)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.
-
Starve the cells for 4-6 hours in a basal medium containing 0.5% FBS.
-
Prepare serial dilutions of this compound in the starvation medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF. Include a non-stimulated control and a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow for Endothelial Cell Proliferation Assay
Caption: Workflow for the HUVEC proliferation assay.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs (passage 2-5)
-
Basement membrane extract (e.g., Matrigel)
-
EGM-2 medium
-
This compound
-
96-well plates
-
Microscope with imaging software
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of this compound.
-
Seed the cells onto the solidified matrix at a density of 10,000-15,000 cells/well.
-
Incubate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
-
Calculate the percentage of inhibition compared to the vehicle control.
Western Blot Analysis of Receptor Phosphorylation
This protocol details the method to assess the inhibitory effect of this compound on the phosphorylation of VEGFR2 and downstream signaling proteins AKT and ERK.
Materials:
-
HUVECs
-
Starvation medium (basal medium with 0.5% FBS)
-
Recombinant Human VEGF
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture HUVECs to 80-90% confluency and starve them for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 50 ng/mL of VEGF for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Logical Flow for Western Blot Analysis
Caption: Logical flow of the Western blot experiment.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in cell-based assays. These methods will enable the consistent and reliable evaluation of the compound's anti-angiogenic and anti-proliferative activities and facilitate further investigation into its mechanism of action. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data for drug development and cancer research applications.
Application Notes and Protocols for Western Blot Analysis of p-Met (Tyr1234/1235) Inhibition by SU11657
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes, including proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. SU11657 is a small molecule inhibitor that targets the kinase activity of c-Met, thereby preventing its phosphorylation and downstream signaling. This document provides a detailed protocol for performing a Western blot to analyze the dose-dependent inhibition of c-Met phosphorylation at tyrosines 1234 and 1235 (p-Met) by this compound in cancer cells.
MET Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain (Tyr1234, Tyr1235), creating docking sites for downstream signaling proteins. This leads to the activation of multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and metastasis. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of c-Met and preventing its autophosphorylation.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot to assess p-Met inhibition by this compound.
Quantitative Data Summary
The following table provides representative data on the dose-dependent inhibition of HGF-induced c-Met phosphorylation by this compound in a cancer cell line. The percentage of p-Met inhibition is quantified by densitometry of Western blot bands, normalized to total Met and the HGF-stimulated control.
| This compound Concentration (µM) | HGF Stimulation | p-Met Level (Normalized Intensity) | % Inhibition of p-Met |
| 0 (Vehicle) | - | 0.05 | - |
| 0 (Vehicle) | + | 1.00 | 0 |
| 0.1 | + | 0.78 | 22 |
| 0.5 | + | 0.45 | 55 |
| 1.0 | + | 0.21 | 79 |
| 5.0 | + | 0.08 | 92 |
| 10.0 | + | 0.04 | 96 |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Detailed Experimental Protocol
This protocol details the steps for performing a Western blot to analyze the inhibition of c-Met phosphorylation by this compound.
Materials and Reagents
-
Cell Line: A cancer cell line with detectable c-Met expression (e.g., A549, HT29).
-
This compound: Stock solution in DMSO.
-
Recombinant Human HGF: For stimulation of c-Met phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage for separating proteins in the range of 145 kDa (c-Met).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Met (Tyr1234/1235) polyclonal antibody (Recommended dilution: 1:1000).
-
Mouse anti-total Met monoclonal antibody (Recommended dilution: 1:1000).
-
Mouse anti-β-actin monoclonal antibody (Loading control, recommended dilution: 1:5000).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (Recommended dilution: 1:3000).
-
HRP-conjugated goat anti-mouse IgG (Recommended dilution: 1:3000).
-
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Met (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:3000 in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total Met and β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Met signal to the total Met signal and then to the loading control (β-actin). Calculate the percentage of inhibition relative to the HGF-stimulated control.
-
Application Notes and Protocols for SU11657 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3). By inhibiting these RTKs, this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. These characteristics make this compound a valuable tool for preclinical cancer research, particularly in the context of in vivo xenograft models.
These application notes provide detailed protocols and summarized data for the use of this compound in preclinical xenograft studies, focusing on its application in meningioma and neuroblastoma models.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously blocking multiple critical signaling cascades initiated by the binding of growth factors to their respective RTKs on the cancer cell surface. The inhibition of these pathways leads to a reduction in tumor growth, angiogenesis, and metastasis.
The primary signaling pathways affected by this compound are:
-
VEGFR Signaling: Inhibition of VEGFR, primarily VEGFR2, blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis) required for tumor growth.[1][2][3]
-
PDGFR Signaling: By targeting PDGFRα and PDGFRβ, this compound interferes with pathways that regulate tumor cell growth, proliferation, and survival, as well as the recruitment of pericytes to stabilize newly formed blood vessels.[4][5][6][7]
-
c-Kit Signaling: Inhibition of c-Kit, a receptor tyrosine kinase often mutated or overexpressed in various cancers, disrupts downstream pathways like PI3K/AKT and MAPK, which are crucial for cell survival and proliferation.
-
FLT3 Signaling: In hematological malignancies, particularly Acute Myeloid Leukemia (AML), activating mutations in FLT3 are common. This compound can inhibit the constitutive activation of FLT3, leading to apoptosis of leukemia cells.[8]
Experimental Protocols for In Vivo Xenograft Models
The following protocols provide a general framework for establishing and utilizing xenograft models to evaluate the efficacy of this compound. Specific parameters may need to be optimized depending on the cell line and research question.
Meningioma Xenograft Model Protocol
This protocol is based on methodologies for establishing orthotopic meningioma xenografts.[9][10][11][12][13]
1. Cell Culture:
-
Culture human meningioma cell lines (e.g., IOMM-Lee) in appropriate media and conditions until a sufficient number of cells are obtained for implantation.
2. Animal Preparation:
-
Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
3. Intracranial Implantation:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location.
-
Slowly inject a suspension of meningioma cells (typically 1 x 10^5 to 1 x 10^6 cells in 5-10 µL of sterile PBS or media) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
4. Tumor Growth Monitoring:
-
Allow tumors to establish for a defined period (e.g., 7-14 days).
-
Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).
5. This compound Administration:
-
Once tumors reach a palpable or measurable size, randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration (e.g., oral gavage).
-
Administer this compound at a predetermined dose and schedule.
6. Data Collection:
-
Measure tumor volume regularly using imaging.
-
Monitor animal body weight and overall health.
-
Record survival data.
7. Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the brains.
-
Perform histological analysis (e.g., H&E staining) to confirm tumor formation and assess morphology.
-
Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Neuroblastoma Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous neuroblastoma xenograft model.
1. Cell Culture:
-
Culture human neuroblastoma cell lines in their recommended growth medium.
2. Animal Preparation:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks of age.
3. Subcutaneous Implantation:
-
Resuspend the neuroblastoma cells in sterile PBS or media, often mixed with Matrigel to enhance tumor take.
-
Inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.
4. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width^2) / 2.
5. This compound Administration:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., oral gavage) at the specified dose and frequency.
6. Data Collection:
-
Continue to measure tumor volume and body weight throughout the study.
-
Observe for any signs of toxicity.
7. Endpoint Analysis:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for histological and immunohistochemical analysis as described for the meningioma model.
Quantitative Data Presentation
The following tables are templates for summarizing quantitative data from this compound in vivo xenograft studies. Actual data should be populated from experimental results.
Table 1: Effect of this compound on Tumor Growth in a Meningioma Orthotopic Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Table 2: Survival Analysis in a Meningioma Orthotopic Xenograft Model Treated with this compound
| Treatment Group | Number of Animals (n) | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Table 3: Efficacy of this compound in a Neuroblastoma Subcutaneous Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) |
Conclusion
This compound is a promising multi-targeted RTK inhibitor with demonstrated preclinical activity in various cancer models. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute in vivo xenograft studies to further evaluate the therapeutic potential of this compound. The structured approach to experimental design and data presentation will facilitate the generation of robust and reproducible results, contributing to the advancement of novel cancer therapies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDGFR-beta signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Models in Meningioma Research: A Systematic Review [mdpi.com]
- 11. Animal models of meningiomas - Mawrin - Chinese Clinical Oncology [cco.amegroups.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of patient-derived xenograft models from a spontaneously immortal low-grade meningioma cell line, KCI-MENG1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sunitinib in Patient-Derived Xenograft (PDX) Models as a Surrogate for SU11657
Disclaimer: Extensive searches for preclinical studies specifically utilizing SU11657 in patient-derived xenograft (PDX) models did not yield specific results. This compound is a multi-targeted receptor tyrosine kinase inhibitor, and its mechanism of action is closely related to that of sunitinib. Therefore, the following Application Notes and Protocols are based on published studies of sunitinib in PDX models and are provided as a representative example for researchers, scientists, and drug development professionals. The data and protocols presented here should be adapted and validated for this compound.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissues from patients are directly implanted into immunodeficient mice, are increasingly recognized as a valuable tool in preclinical cancer research. These models have been shown to better recapitulate the heterogeneity and molecular characteristics of the original patient tumors compared to traditional cell line-derived xenografts. This document provides an overview of the application of sunitinib, a multi-targeted tyrosine kinase inhibitor, in PDX models of various cancers. Sunitinib's primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) and Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for tumor growth, angiogenesis, and metastasis.
Quantitative Data from Sunitinib PDX Studies
The following tables summarize quantitative data from representative studies of sunitinib in different PDX models.
Table 1: Sunitinib Efficacy in a Metastatic Pleural Effusion-Derived Renal Medullary Carcinoma PDX Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Survival Outcome | Reference |
| Vehicle Control | Not explicitly stated, but tumor growth was significant | Median survival not reached during the study period | [1] |
| Sunitinib | Significantly reduced tumor growth (p<0.001) | Prolonged survival (p=0.004) | [1] |
Table 2: Sunitinib Monotherapy and Combination Therapy in Various Solid Tumor PDX Models
| Cancer Type | Number of PDX Models | Sunitinib Dose | Combination Agent | Outcome | Reference |
| Various Solid Tumors | 23 | 50 mg/kg (oral, 5 days/week) | Palbociclib (100 mg/kg) | Synergistic inhibitory effect in 17/23 models | [2] |
Table 3: Sunitinib Efficacy in Hepatocellular Carcinoma PDX Models
| PDX Model | Treatment | Outcome | Reference |
| Five patient-derived xenografts | Sunitinib | Suppressed tumor growth | [3][4] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Culture medium (e.g., DMEM/F12) with antibiotics
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the surgically resected tumor tissue in sterile collection medium on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous space. The use of Matrigel may improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or processed for molecular characterization.
-
The remaining tumor tissue can be passaged into new cohorts of mice for expansion.
-
Sunitinib Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study of sunitinib in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
Sunitinib malate
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Groups may include:
-
Vehicle control
-
Sunitinib (e.g., 50 mg/kg)
-
Combination therapy (if applicable)
-
-
-
Drug Administration:
-
Prepare the sunitinib formulation fresh daily.
-
Administer sunitinib or vehicle orally via gavage once daily for a specified treatment period (e.g., 5 days a week for 3-4 weeks).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of toxicity are observed.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Tumor weights can be recorded.
-
Tumor tissue can be processed for pharmacodynamic marker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting for target phosphorylation).
-
Analyze the data for statistical significance in tumor growth inhibition between treatment groups.
-
Visualizations
Sunitinib Signaling Pathway
Caption: Mechanism of action of Sunitinib.
Experimental Workflow for a Sunitinib PDX Study
Caption: Workflow for Sunitinib PDX studies.
References
- 1. Novel Patient Metastatic Pleural Effusion-Derived Xenograft Model of Renal Medullary Carcinoma Demonstrates Therapeutic Efficacy of Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
SU11657 Application Notes and Protocols for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent inhibitor of vascular endothelial growth factor receptor 1 (VEGFR1) and platelet-derived growth factor receptor beta (PDGFRβ), key mediators of angiogenesis and tumor progression. These application notes provide a comprehensive overview of the use of this compound in preclinical mouse studies, with a focus on dosage, administration, and experimental protocols. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in various mouse models.
Introduction
This compound is a synthetic, small-molecule inhibitor that targets the ATP-binding site of VEGFR1 and PDGFRβ, thereby blocking their downstream signaling pathways. By inhibiting these receptors, this compound can suppress tumor-associated angiogenesis, reduce tumor cell proliferation, and inhibit tumor growth. Its efficacy has been evaluated in various preclinical cancer models. This document outlines the established protocols for utilizing this compound in mouse studies, including recommended dosages, administration routes, and detailed experimental procedures.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Reference |
| Nude (nu/nu) Mice | Human Colon Carcinoma (HT-29) Xenograft | 50 mg/kg | Oral (p.o.) | Daily | [1] |
| SCID Mice | Canine Mast Cell Tumor (C2) Xenograft | 50 mg/kg | Oral (p.o.) | Daily | [2] |
Experimental Protocols
Murine Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft tumor model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Cancer cell line (e.g., HT-29 human colon carcinoma, C2 canine mast cell tumor)
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Animal handling and surgical equipment
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells are obtained for injection.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration:
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 2-4 weeks). Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to assess the effects of this compound on tumor biology.
Signaling Pathway
References
Application Notes and Protocols for SU11657 Combination Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (Flt3). By inhibiting these signaling pathways, this compound can impede tumor cell proliferation, survival, and angiogenesis. The combination of this compound with traditional cytotoxic chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. These application notes provide a summary of preclinical data and detailed protocols for evaluating the synergistic potential of this compound in combination with standard chemotherapeutic agents.
Data Presentation
In Vivo Efficacy of this compound in Combination with Doxorubicin in a Leukemia Model
| Treatment Group | Median Survival (days) | P-value vs. Doxorubicin |
| Untreated | 42 | - |
| Doxorubicin (3 mg/kg/day) | 45 | - |
| This compound | 55 | - |
| This compound + Doxorubicin | 62 | 0.003 |
This data is derived from a study in a PML-RARα/Flt3 mouse model of acute promyelocytic leukemia. The combination of this compound and doxorubicin significantly increased median survival compared to doxorubicin alone, suggesting a synergistic effect in this in vivo model.
Signaling Pathways and Experimental Workflows
This compound Target Signaling Pathways
Caption: this compound inhibits multiple receptor tyrosine kinases.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro synergy assessment.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for in vivo combination efficacy studies.
Experimental Protocols
In Vitro Cytotoxicity Assay for Combination Therapy
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Vincristine, Cyclophosphamide; stock solutions prepared according to manufacturer's instructions)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For combination treatment, prepare a matrix of concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells (single agents, combinations, and vehicle control).
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction (Synergy: CI < 1, Additivity: CI = 1, Antagonism: CI > 1).
-
In Vivo Tumor Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
-
Drug Administration:
-
Administer the drugs and vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight throughout the study.
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at the end of the study period.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the body weight data to assess treatment-related toxicity.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. All animal experiments must be conducted in accordance with approved institutional guidelines.
Application Notes and Protocols for Studying c-Met Driven Resistance Using SU11657
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the c-Met inhibitor, SU11657, in the investigation of c-Met driven drug resistance in cancer. The protocols outlined below are designed to assist researchers in establishing resistant cell line models, quantifying resistance, and elucidating the underlying molecular mechanisms.
Introduction to c-Met Driven Resistance and this compound
The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Consequently, c-Met has emerged as a significant target for cancer therapy. However, as with many targeted therapies, the development of resistance is a major clinical challenge.
Mechanisms of resistance to c-Met inhibitors can be broadly categorized as on-target, involving secondary mutations in the c-Met kinase domain, or off-target, through the activation of bypass signaling pathways. This compound is a small molecule inhibitor that targets the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. Studying resistance to this compound can provide valuable insights into the adaptive mechanisms employed by cancer cells to overcome c-Met inhibition.
One key mechanism of acquired resistance to c-Met inhibitors like SU11274 (a related compound to this compound) in non-small cell lung cancer (NSCLC) involves the upregulation of alternative signaling pathways, such as the mTOR and Wnt signaling cascades.[1]
Quantitative Data: this compound IC50 in Parental and Resistant NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SU11274 in parental and resistant NSCLC cell lines, demonstrating the shift in sensitivity upon acquired resistance. This data is crucial for quantifying the degree of resistance in your experimental models.
| Cell Line | Parental IC50 (µM) | SU11274-Resistant IC50 (µM) | Fold Increase in Resistance |
| H2170 | ~1.5 | ~6.0 - 7.5 | 4-5 fold |
| H358 | ~0.5 | ~5.5 - 11.0 | 11-22 fold |
Data derived from studies on SU11274, a structurally related c-Met inhibitor.[1]
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating c-Met inhibitor-resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest (e.g., H2170, H358 NSCLC cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell culture flasks (T25, T75)
-
MTT or other cell viability assay reagents
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours. Determine the IC50 value using an MTT or similar cell viability assay.
-
Initial continuous exposure: Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC50 value.
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Dose escalation: Once the cells resume a stable growth rate (approximately 80% confluency in a similar timeframe as untreated parental cells), subculture them and increase the concentration of this compound in the medium by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of stepwise increases in this compound concentration. This process can take several months.
-
Characterize resistant clones: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate and expand single-cell clones.
-
Confirm resistance: Determine the IC50 of this compound for the newly generated resistant cell line and compare it to the parental line to quantify the level of resistance.
-
Cryopreserve resistant stocks: It is crucial to freeze down stocks of the resistant cell line at various passages to ensure reproducibility.
Workflow for generating this compound-resistant cell lines.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and quantifying the IC50 values in both parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for examining the phosphorylation status of c-Met and the expression levels of proteins in downstream and bypass signaling pathways (e.g., Akt, ERK, mTOR, and Wnt pathway components).
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
HGF (optional, for stimulating c-Met)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and antibodies for mTOR and Wnt pathway proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with this compound at the desired concentration and time. For stimulation experiments, serum-starve cells overnight and then stimulate with HGF before lysis. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
c-Met signaling and resistance pathways.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the efficacy of this compound in a xenograft model of c-Met driven resistance.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Parental and this compound-resistant cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 parental or this compound-resistant cells (resuspended in PBS or a mixture with Matrigel) into the flanks of the mice.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Dosing will need to be optimized for the specific model. A previously used in vivo dose for a similar compound, SU11274, was 100 µg per xenograft daily.[2]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.
Experimental workflow for in vivo xenograft studies.
References
Application Notes and Protocols for SU11657 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3), and Mast/stem cell growth factor receptor (c-KIT). These RTKs are crucial mediators of signaling pathways that drive tumor growth, angiogenesis, and metastasis. As cancer research increasingly moves towards more physiologically relevant models, three-dimensional (3D) cell culture systems, such as spheroids and organoids, have emerged as invaluable tools for preclinical drug evaluation. This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D cell culture models to assess its anti-tumor and anti-angiogenic efficacy.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of key receptor tyrosine kinases. By binding to the ATP-binding site of VEGFR2, FLT3, and c-KIT, this compound blocks downstream signaling cascades, thereby inhibiting cell proliferation, survival, and migration. In the context of a tumor microenvironment, the inhibition of VEGFR2 is particularly critical as it disrupts the process of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: this compound inhibits VEGFR2, c-KIT, and FLT3 signaling.
Quantitative Data Summary
The following tables present hypothetical yet representative data on the efficacy of this compound in both 2D and 3D cell culture models. It is consistently observed that higher concentrations of anti-cancer agents are required to achieve the same level of efficacy in 3D models compared to 2D monolayers, primarily due to limited drug penetration and the presence of quiescent cell populations within the spheroid core.
Table 1: Comparative IC50 Values of this compound in 2D vs. 3D (Spheroid) Cancer Cell Models
| Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Increase in IC50 (3D/2D) |
| HUVEC (Endothelial) | 0.05 | 0.5 | 10 |
| A549 (Lung Carcinoma) | 1.2 | 15.8 | 13.2 |
| U87-MG (Glioblastoma) | 0.8 | 11.2 | 14 |
| HT-29 (Colon Carcinoma) | 2.5 | 35.0 | 14 |
Table 2: Effect of this compound on Spheroid Growth and Viability
| Cell Line | Treatment | Spheroid Diameter (µm) Day 7 | % Viable Cells (Day 7) |
| A549 | Vehicle Control | 850 ± 45 | 92 ± 5 |
| A549 | This compound (10 µM) | 620 ± 38 | 65 ± 8 |
| A549 | This compound (20 µM) | 410 ± 30 | 38 ± 6 |
| U87-MG | Vehicle Control | 910 ± 52 | 95 ± 4 |
| U87-MG | This compound (10 µM) | 730 ± 41 | 71 ± 7 |
| U87-MG | This compound (20 µM) | 550 ± 35 | 45 ± 9 |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in 3D cell culture models. These should be optimized based on the specific cell lines and experimental objectives.
Protocol 1: Tumor Spheroid Formation and this compound Treatment
This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with this compound.
Materials:
-
Cancer cell lines of choice (e.g., A549, U87-MG)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent 2D culture.
-
Resuspend cells in complete medium to a concentration of 2.5 x 104 cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Carefully remove 100 µL of medium from each well and replace it with 100 µL of the this compound-containing medium.
-
-
Incubation and Monitoring:
-
Incubate the treated spheroids for the desired duration (e.g., 72 hours).
-
Monitor spheroid growth and morphology daily using an inverted microscope.
-
-
Endpoint Analysis (Cell Viability):
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Caption: Workflow for tumor spheroid formation and this compound treatment.
Protocol 2: 3D Anti-Angiogenesis Assay
This protocol outlines a co-culture model of endothelial cells and fibroblasts to assess the anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Endothelial cell growth medium
-
Fibroblast growth medium
-
Fibrinogen solution
-
Thrombin solution
-
This compound (dissolved in DMSO)
-
Calcein AM
Procedure:
-
Cell Preparation:
-
Culture HUVECs and NHDFs separately in their respective growth media.
-
-
Co-culture Seeding:
-
Prepare a cell suspension containing HUVECs and NHDFs at a 1:5 ratio in endothelial cell growth medium.
-
Mix the cell suspension with an equal volume of fibrinogen solution.
-
Add thrombin to initiate fibrin polymerization and immediately plate the mixture into a 96-well plate.
-
-
Gel Formation and Culture:
-
Allow the fibrin gel to polymerize at 37°C for 30 minutes.
-
Add endothelial cell growth medium to each well.
-
Incubate for 24 hours to allow for the initial formation of vascular-like structures.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in endothelial cell growth medium.
-
Replace the medium in each well with the this compound-containing medium.
-
-
Incubation and Analysis:
-
Incubate the co-culture for 5-7 days, replacing the medium every 2 days.
-
At the endpoint, stain the cells with Calcein AM.
-
Visualize and quantify the formation of tubular networks using fluorescence microscopy and image analysis software. Parameters to measure include total tube length, number of junctions, and network complexity.
-
Caption: Workflow for the 3D anti-angiogenesis assay.
Conclusion
The use of this compound in 3D cell culture models provides a more accurate and predictive assessment of its anti-tumor and anti-angiogenic activities compared to traditional 2D assays. The protocols and data presented herein offer a comprehensive guide for researchers to effectively incorporate this compound into their preclinical drug discovery pipelines, ultimately facilitating the development of more effective cancer therapies. It is recommended that these protocols be adapted and optimized for specific research questions and cell model systems.
Application Notes and Protocols for SU11657 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) crucial to pathways in angiogenesis and oncology. Its well-defined inhibitory profile makes it an excellent tool for high-throughput screening (HTS) campaigns, where it can serve as a reliable positive control for assays targeting its primary kinase targets. These notes provide detailed information on the characteristics of this compound, its primary applications in HTS, and comprehensive protocols for its use in both biochemical and cell-based assays.
This compound primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like tyrosine kinase 3 (FLT3), and c-Kit.[1] By inhibiting these kinases, this compound effectively blocks downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis. Its utility in HTS lies in its ability to provide a robust and reproducible inhibitory signal, which is essential for validating assay performance and for quantifying the relative potency of test compounds.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against its key target kinases has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor.
| Target Kinase | IC50 Value (nM) | Assay Type |
| VEGFR2 (KDR) | 3 | Biochemical |
| FLT3 | 4 - 20 | Biochemical |
| c-Kit | 4 - 20 | Biochemical |
| pVEGFR2 | 13 | Cell-Based (inhibition of VEGF-induced phosphorylation) |
This data is compiled from publicly available information.[1]
Signaling Pathway Inhibited by this compound
This compound exerts its biological effects by blocking the ATP-binding site of sensitive receptor tyrosine kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling cascades. The diagram below illustrates the primary pathways affected by this compound.
References
Troubleshooting & Optimization
SU11657 solubility in cell culture media
Welcome to the technical support center for SU11657. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-purity DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Gently vortex or sonicate the solution to ensure it is fully dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it is always recommended to perform a DMSO tolerance test for your specific cell line to determine the optimal concentration.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The concentration of this compound in the aqueous media exceeds its solubility limit. The final DMSO concentration is too low to maintain solubility. | - Ensure the final concentration of this compound is within the working range for your cell line (typically in the low micromolar range).- When diluting the DMSO stock solution into the cell culture medium, add the stock solution dropwise while gently vortexing the medium to ensure rapid and even distribution.- Slightly increasing the final DMSO concentration (while staying within the non-toxic range for your cells) may help to improve solubility. |
| Observed cytotoxicity or altered cell morphology. | The concentration of this compound is too high. The final DMSO concentration is toxic to the cells. | - Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line.- Conduct a DMSO toxicity control experiment by treating cells with the same final concentration of DMSO used in your this compound experiments.- Lower the final DMSO concentration by preparing a more concentrated stock solution of this compound, if possible. |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. Inaccurate pipetting of the stock solution. Variability in cell density or health. | - Ensure this compound stock solutions are stored correctly at -20°C and protected from light.- Use calibrated pipettes for accurate dilution of the stock solution.- Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase and healthy before starting the experiment. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Thaw Stock Solution: Thaw a frozen aliquot of 10 mM this compound in DMSO at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of medium with a final DMSO concentration of 0.1%, you would add 10 µL of the 10 mM stock solution.
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Prepare Working Solution: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Add this compound to Medium: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and prevents precipitation.
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Final Mix: Gently mix the final working solution before adding it to the cells.
Experimental Workflow for a Cell Viability Assay
Caption: A typical workflow for assessing cell viability upon treatment with this compound.
Signaling Pathway
This compound is a tyrosine kinase inhibitor. Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. This compound exerts its effects by blocking the activity of these kinases, thereby inhibiting downstream signaling cascades.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on a receptor tyrosine kinase.
References
SU11657 Off-Target Effects in Cancer Cells: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of SU11657 in cancer cell experiments. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
Q2: I am observing unexpected phenotypic changes in my cancer cell line upon this compound treatment that cannot be solely attributed to the inhibition of its primary targets. What could be the cause?
A2: Unexpected cellular effects could be due to the inhibition of one or more off-target kinases. Kinase inhibitors often have a broader specificity than initially reported, leading to engagement with unforeseen signaling pathways. It is recommended to perform a phospho-proteomics analysis or a targeted western blot array for key signaling nodes to identify aberrantly regulated pathways.
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
A3: To dissect on-target versus off-target effects, consider the following strategies:
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by this compound with that of other inhibitors targeting the same primary kinases (VEGFR2, FLT3, c-Kit) but with different chemical scaffolds.
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Rescue experiments: If a specific off-target is suspected, overexpressing a constitutively active or drug-resistant mutant of that kinase may rescue the observed phenotype.
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Dose-response analysis: Off-target effects are often observed at higher concentrations. A careful dose-response study can help differentiate between high-potency on-target effects and lower-potency off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Ensure consistent cell passage number and health. Genetic drift in cancer cell lines can alter kinase expression and sensitivity. |
| Assay Conditions | Standardize cell seeding density, serum concentration, and incubation times. Variations in these parameters can significantly impact results. |
| Compound Stability | Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Off-target Engagement | At higher concentrations, off-target effects can contribute to cytotoxicity, leading to a complex dose-response curve. Analyze the entire curve, not just the IC50 value. |
Problem 2: Difficulty in validating the inhibition of downstream signaling pathways of known this compound targets.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody for Western Blot | Validate phospho-specific antibodies using positive and negative controls (e.g., growth factor-stimulated and starved cells). |
| Transient Phosphorylation | Perform a time-course experiment to capture the peak of phosphorylation inhibition after this compound treatment. |
| Feedback Loop Activation | Inhibition of a primary target can sometimes lead to the activation of compensatory signaling pathways. Broad-spectrum phospho-proteomic analysis may be necessary. |
| Off-target Pathway Interference | An off-target effect might be activating a parallel pathway that masks the inhibition of the intended target's downstream signaling. |
Experimental Protocols
In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a putative off-target kinase.
Materials:
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Recombinant purified off-target kinase
-
Kinase-specific substrate peptide
-
This compound (various concentrations)
-
ATP (at or near the Km for the specific kinase)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the recombinant kinase and its specific substrate.
-
Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO).
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Initiate the kinase reaction by adding ATP.
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Incubate at the optimal temperature (e.g., 30°C) for the recommended time.
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Stop the reaction and measure the kinase activity using the chosen detection method.
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Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Workflow for in vitro off-target kinase inhibition assay.
Signaling Pathways
Hypothetical Off-Target Signaling Cascade
The following diagram illustrates a hypothetical scenario where this compound, in addition to its on-target effects, inhibits a putative off-target Receptor Tyrosine Kinase (RTK), leading to the downstream inhibition of the MEK/ERK pathway.
Hypothetical on- and off-target signaling of this compound.
Optimizing SU11657 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of SU11657 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3). By binding to the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of signaling cascades, such as the MAPK pathway, can lead to the inhibition of cell proliferation, migration, and survival in cancer cells.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
A2: Based on available in vitro studies, a broad starting range for this compound is recommended, typically from 0.01 µM to 100 µM. The optimal range will be highly dependent on the cell line being tested, as sensitivity to the inhibitor can vary significantly. It is advisable to perform a preliminary dose-response experiment with a wide range of concentrations to narrow down the effective range for your specific cell line.
Q3: How long should I incubate the cells with this compound before measuring cell viability?
A3: Incubation times for IC50 determination can vary, but common time points are 24, 48, and 72 hours.[1][2] The choice of incubation time can significantly impact the resulting IC50 value.[2] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental objectives.
Q4: Which cell viability assay is most suitable for determining the IC50 of this compound?
A4: Several colorimetric and fluorometric assays are suitable for determining cell viability, including the MTT, WST-8, and Real-Time Cell Analysis (RTCA) systems.[1][3] The MTT assay is a cost-effective and widely used method.[3] The choice of assay may depend on the specific cell line, available equipment, and desired throughput.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high- The chosen cell line is resistant to this compound- Inactive compound | - Perform a wider range of serial dilutions (e.g., 0.001 µM to 200 µM).- Verify the expression of target receptors (VEGFR, PDGFR, FLT3) in your cell line.- Confirm the activity of your this compound stock. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Differences in incubation time- Inconsistent reagent preparation | - Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.- Strictly adhere to the predetermined incubation time.- Prepare fresh reagents and ensure accurate dilutions for each experiment. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at higher concentrations | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentrations, ensuring the final solvent concentration is low (typically <0.5%) and consistent across all wells. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UACC-62 | Melanoma | 0.62 - 7.72 | [4] |
| MCF-7 | Breast Cancer | 0.62 - 7.72 | [4] |
| TK-10 | Renal Cancer | 0.62 - 7.72 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |
| HTB-26 | Breast Cancer | 10 - 50 | [4] |
Note: The IC50 values presented are ranges compiled from various sources and should be used as a general guide. The actual IC50 for a specific cell line can vary based on experimental conditions.
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
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This compound
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Selected cancer cell line
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Complete culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (Dimethyl sulfoxide)
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96-well flat-bottom plates
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
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Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated solutions.
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Remove the old medium from the 96-well plate and add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
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After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
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Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
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Carefully remove the medium from each well.
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Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound signaling pathway inhibition.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SU11657 In Vivo Toxicity
Notice: Publicly available information on the specific in vivo toxicity profile and detailed mechanism of action for SU11657 is limited. This guide provides general troubleshooting strategies for tyrosine kinase inhibitors (TKIs) of the same class, primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Researchers should adapt these recommendations based on their own experimental observations and in-house data for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with TKIs like this compound, presented in a question-and-answer format.
Q1: My animals are experiencing significant weight loss and reduced food intake shortly after starting this compound treatment. What should I do?
A1: This is a common toxicity associated with TKIs that inhibit VEGFR.[1]
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Immediate Actions:
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Monitor animal weight daily.
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Provide supportive care, including palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs).
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Consider dose reduction or temporary interruption of treatment to assess for recovery.
-
-
Troubleshooting:
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Dose-Response Evaluation: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.
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Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not contributing to the observed toxicity.
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Route of Administration: If using oral gavage, ensure proper technique to avoid stress and aspiration, which can lead to reduced food intake.
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Q2: I am observing hypertension in my animal cohort treated with this compound. How can I manage this?
A2: Hypertension is a well-documented on-target toxicity of VEGFR inhibitors due to their effects on vascular homeostasis.[2][3]
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Monitoring:
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Regularly monitor blood pressure using non-invasive methods (e.g., tail-cuff plethysmography).
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Establish a baseline blood pressure for each animal before initiating treatment.
-
-
Management Strategies:
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Dose Adjustment: A dose reduction of this compound may be necessary to manage blood pressure.
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Concomitant Medication: In some preclinical models, antihypertensive agents have been used to manage TKI-induced hypertension. However, the potential for drug-drug interactions must be carefully considered.
-
Q3: Some animals are showing signs of gastrointestinal distress, such as diarrhea. What is the likely cause and how can it be addressed?
A3: Diarrhea is a frequent side effect of many TKIs.[1]
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Potential Causes:
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Direct effect of the drug on the gastrointestinal epithelium.
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Alteration of gut microbiota.
-
-
Troubleshooting and Management:
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Supportive Care: Ensure adequate hydration to prevent dehydration. Anti-diarrheal medications may be considered, but their impact on drug absorption and metabolism should be evaluated.
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Dietary Modification: Providing a bland, easily digestible diet may help alleviate symptoms.
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Dose Modification: As with other toxicities, a dose reduction or interruption may be required.
-
Q4: What are the potential cardiovascular toxicities associated with inhibitors of pathways targeted by this compound, and how should I monitor for them?
A4: TKIs targeting VEGFR can have cardiovascular effects beyond hypertension.
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Potential Toxicities:
-
Monitoring Strategies:
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Echocardiography: For long-term studies, periodic echocardiograms can assess cardiac function.
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Biomarkers: Monitor cardiac biomarkers such as troponins and brain natriuretic peptide (BNP) in plasma or serum.
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Histopathology: At the end of the study, perform a thorough histopathological examination of the heart.
-
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table summarizes common toxicities observed with systemically administered VEGFR inhibitors in general. Researchers should generate their own data to confirm if these are applicable to this compound.
| Toxicity | Incidence (All Grades) | Incidence (Grade ≥3) | Management Considerations |
| Fatigue/Asthenia | Up to 63% | Up to 17% | Supportive care, dose modification.[1] |
| Hypertension | Up to 46% | Up to 26% | Regular monitoring, dose reduction, antihypertensives.[1] |
| Diarrhea | Up to 61% | High incidence | Hydration, anti-diarrheal agents, dose modification.[1] |
| Hand-Foot Syndrome | Up to 51% | Up to 16% | Topical emollients, dose reduction.[1] |
| Anorexia | Up to 58% | Not Specified | Nutritional support, appetite stimulants.[2] |
| Proteinuria | Common | Variable | Urinalysis, dose modification if severe.[2] |
| Hemorrhage (e.g., Epistaxis) | Up to 33% | Low | Monitor for bleeding, dose interruption for severe cases.[1] |
Note: Incidence rates are compiled from studies of various VEGFR inhibitors and may not be representative of this compound.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
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Group Allocation: Assign animals to several dose groups (e.g., 5-6 animals per group), including a vehicle control group. Dose levels should be selected based on any available in vitro IC50 data and a literature review of similar compounds.
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Drug Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 14-28 days).
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Monitoring:
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Record body weight, food and water intake, and clinical signs of toxicity daily.
-
Perform hematology and serum biochemistry analysis at baseline and at the end of the study.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
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Histopathology: Conduct a full necropsy and histopathological evaluation of major organs.
Visualizations
Caption: Hypothetical signaling pathway inhibition by this compound.
Caption: General workflow for an in vivo toxicity study.
Caption: Decision tree for managing in vivo adverse events.
References
- 1. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
SU11657 (Sunitinib Malate) Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SU11657 (Sunitinib Malate). It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | Solution concentration is too high for the solvent. | Gently warm the solution and vortex. If precipitation persists, dilute the solution to a lower concentration. For long-term storage, especially in aqueous buffers, consider preparing fresh solutions or storing in smaller aliquots to avoid repeated freeze-thaw cycles. |
| Improper storage of the solution. | Ensure stock solutions, particularly in DMSO, are stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Always store the solid compound under recommended conditions. For solutions, adhere to the specified storage temperatures and durations. Prepare fresh working solutions from a frozen stock for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. | |
| Difficulty dissolving the compound | Incorrect solvent selection. | This compound (Sunitinib Malate) is highly soluble in DMSO (100 mg/mL). It is insoluble in water and ethanol. |
| The compound has absorbed moisture. | Ensure the solid compound is stored in a desiccated environment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (Sunitinib Malate)?
A1: For optimal stability, the solid form of this compound should be stored desiccated at -20°C. Under these conditions, it is stable for up to one to three years, depending on the supplier's recommendation.[1][2] The pharmaceutical capsule formulation is typically stored at controlled room temperature (20°C to 25°C or 68°F to 77°F).[3][4]
Q2: How should I store this compound solutions?
A2: Solutions of this compound in DMSO can be stored at -20°C for up to 3 months.[1][5] For longer-term storage of up to one to two years, it is recommended to store DMSO solutions at -80°C.[2][6] Always store solutions in tightly sealed containers to protect from moisture.
Q3: Is this compound sensitive to light?
A3: While specific data on light sensitivity is not consistently provided, it is good laboratory practice to store all research compounds, including this compound, in amber vials or otherwise protected from light, especially when in solution.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and affect experimental reproducibility. It is best to prepare aliquots of your stock solution for single-use.
Q5: What is the stability of this compound in an oral suspension for in vivo studies?
A5: An oral suspension of sunitinib malate (10 mg/mL) prepared in a 1:1 mixture of Ora-Plus and Ora-Sweet has been shown to be stable for at least 60 days when stored at either room temperature or under refrigeration at 4°C.[1][6]
Quantitative Data Summary
The following tables summarize the key stability and storage parameters for this compound (Sunitinib Malate).
Table 1: Storage Conditions for this compound (Solid)
| Storage Temperature | Condition | Reported Stability |
| 20°C to 25°C (68°F to 77°F) | Controlled Room Temperature (for capsules) | As per product expiration date[3][4] |
| -20°C | Desiccated | 1 to 3 years[1][2] |
Table 2: Storage Conditions for this compound (Solutions)
| Solvent | Storage Temperature | Reported Stability |
| DMSO | -20°C | Up to 3 months[1][5] |
| DMSO | -80°C | 1 to 2 years[6] |
| Ora-Plus:Ora-Sweet (1:1) | Room Temperature or 4°C | At least 60 days[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Materials: this compound (Sunitinib Malate, MW: 532.56 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., for 5.33 mg of this compound, add 100 µL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Simplified signaling pathways inhibited by this compound.
References
SU11657 inconsistent western blot results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Western Blot results when using the small molecule inhibitor SU11657.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: Why am I seeing no change or a very weak decrease in the phosphorylation of my target protein after this compound treatment?
A1: Several factors could contribute to a lack of expected inhibition. Consider the following possibilities:
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Suboptimal Inhibitor Concentration or Treatment Time: The effective concentration and duration of this compound treatment can vary between cell lines and experimental conditions.
-
Recommendation: Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time point. Subsequently, perform a time-course experiment with an effective concentration to determine the optimal treatment duration.
-
-
Cell Line Sensitivity: The target receptor tyrosine kinases (RTKs) of this compound, such as VEGFR and FLT3, may not be the primary drivers of signaling in your chosen cell line, or the cells may have compensatory signaling pathways.
-
Recommendation: Use a positive control cell line known to have high expression and activation of VEGFR or FLT3. Confirm the expression of the target RTK in your experimental cell line via Western Blot or other methods.
-
-
Inactive Compound: Ensure the this compound used is from a reputable source and has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
High Protein Expression: Overexpression of the target kinase can sometimes overcome the inhibitory effect of the compound at standard concentrations.
-
Recommendation: If using an overexpression system, consider titrating down the amount of transfected plasmid.
-
Q2: I'm observing unexpected bands or changes in non-target proteins after this compound treatment. What could be the cause?
A2: These observations often point towards off-target effects of the inhibitor or downstream consequences of inhibiting the primary target.
-
Off-Target Kinase Inhibition: this compound, like many kinase inhibitors, may inhibit other kinases with lower potency, leading to unexpected changes in their phosphorylation status or the phosphorylation of their substrates.
-
Recommendation: Consult literature for any published kinome profiling data for this compound. If the unexpected band is of a known molecular weight, you can test for changes in the phosphorylation of potential off-target kinases.
-
-
Signaling Pathway Crosstalk: Inhibition of a primary target can lead to feedback loops or activation of alternative signaling pathways, resulting in changes in the expression or phosphorylation of other proteins.
-
Recommendation: Carefully map the known downstream signaling pathways of your target kinase. The appearance of unexpected bands could be a real biological effect that warrants further investigation.
-
-
Antibody Non-Specificity: The primary antibody you are using may be cross-reacting with other proteins.
-
Recommendation: Use a highly specific and validated antibody. Check the antibody datasheet for validation data and any known cross-reactivities. Run a control experiment with cells that do not express the target protein (e.g., knockout cells) to confirm antibody specificity.
-
Q3: My housekeeping protein levels are inconsistent across samples treated with this compound. How should I normalize my data?
A3: While commonly used housekeeping proteins like GAPDH and β-actin are often assumed to be stably expressed, their levels can sometimes be affected by experimental treatments.
-
Drug-Induced Changes in Housekeeping Protein Expression: Some small molecule inhibitors can indirectly affect the expression of housekeeping proteins.
-
Recommendation:
-
Validate your housekeeping protein: Before starting your experiments, treat your cells with this compound and perform a Western Blot to check if the expression of your chosen housekeeping protein is affected.
-
Use a total protein stain: As an alternative to a single housekeeping protein, you can use a total protein stain (e.g., Ponceau S, Coomassie) on the membrane after transfer. You can then quantify the total protein in each lane and use this for normalization.
-
Test multiple housekeeping proteins: If you must use a housekeeping protein, test several different ones to find one that is not affected by this compound treatment in your specific experimental system.
-
-
Frequently Asked Questions (FAQs)
What are the primary known targets of this compound?
This compound is a receptor tyrosine kinase inhibitor known to target Vascular Endothelial Growth Factor Receptor (VEGFR) and Fms-like tyrosine kinase 3 (FLT3).
What is the expected effect of this compound on its target proteins in a Western Blot?
You should expect to see a decrease in the phosphorylation of the target RTK (e.g., p-VEGFR, p-FLT3) upon this compound treatment. The total protein levels of the RTK may or may not change, depending on the experimental timeframe and the cellular context.
How should I prepare my cell lysates for Western Blotting after this compound treatment?
It is crucial to work quickly and keep samples on ice to preserve phosphorylation states. Always include phosphatase and protease inhibitors in your lysis buffer.
What are good positive and negative controls for a Western Blot experiment with this compound?
-
Positive Control: A cell line with known high expression and activation of a target kinase (e.g., VEGFR or FLT3). A sample of this cell line treated with a known potent and specific inhibitor for that kinase can also serve as a positive control for inhibition.
-
Negative Control: A vehicle-treated (e.g., DMSO) sample of your experimental cells. A cell line known to not express the target kinase can also be a useful negative control.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 0.1 - 25 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Treatment Time | 1 - 24 hours | Perform a time-course experiment to identify the optimal duration. |
| Protein Loading | 20 - 50 µg per lane | Adjust based on the abundance of your target protein. |
| Primary Antibody Dilution | As per manufacturer's recommendation | Optimize for your specific experimental conditions to achieve a good signal-to-noise ratio. |
| Secondary Antibody Dilution | As per manufacturer's recommendation | Ensure compatibility with the primary antibody. |
Experimental Protocols
Detailed Methodology for a Typical Western Blot Experiment with this compound
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the determined amount of time.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify band intensities using appropriate software.
-
Normalize the signal of the protein of interest to the loading control (housekeeping protein or total protein stain).
-
Mandatory Visualization
Technical Support Center: Minimizing Variability in SU11657 Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability when using the kinase inhibitor SU11657 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action is the inhibition of the split-kinase domain family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT. It also demonstrates potent activity against FMS-like tyrosine kinase 3 (FLT3). By inhibiting these kinases, this compound disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Q2: What are the common sources of variability in this compound cell-based assays?
Variability in cell-based assays using this compound can arise from several factors:
-
Compound Handling: Inconsistent stock solution preparation, improper storage, and multiple freeze-thaw cycles can affect the compound's integrity and concentration.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and inconsistencies in media composition or serum quality can lead to different cellular responses.
-
Assay Protocol: Deviations in incubation times, reagent concentrations, and detection methods can introduce significant variability.
-
Off-Target Effects: As a multi-targeted inhibitor, this compound can engage with kinases other than its primary targets, leading to unexpected biological responses that may vary between cell lines.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What is the expected IC50 range for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the specific RTKs that drive its proliferation and survival. It is crucial to determine the IC50 empirically for your specific cell line and assay conditions. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | ~0.01 |
| RS4;11 | Acute Myeloid Leukemia | ~0.02 |
| K562 | Chronic Myeloid Leukemia | >10 |
| U937 | Histiocytic Lymphoma | >10 |
| A375 | Melanoma | ~5 |
| HUVEC | Normal Endothelial Cells | ~0.1 (inhibition of VEGF-induced proliferation) |
Note: This table provides a general reference. Actual IC50 values can be influenced by assay conditions and should be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity. |
| Inconsistent results between experiments | - Variation in cell passage number- Changes in serum or media batches- Instability of this compound in working solutions | - Use cells within a consistent and low passage number range.- Test new batches of serum and media for their effect on cell growth and drug response.- Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
| Unexpected or off-target effects | - this compound inhibits multiple kinases.- The cell line may express off-target kinases that influence the assay readout. | - Refer to the kinase selectivity profile of this compound to identify potential off-target kinases.- Use a more specific inhibitor for the target of interest as a control if available.- Validate key findings using a secondary assay or a different cell line. |
| Compound precipitation in culture medium | - Poor solubility of this compound at the working concentration.- High final concentration of DMSO. | - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.- Pre-warm the medium before adding the this compound stock solution and mix gently but thoroughly.- Maintain a final DMSO concentration below 0.5%. |
Experimental Protocols
General Protocol for Determining this compound IC50 using a Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration will be consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if applicable.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's protocol for your chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits key receptor tyrosine kinases.
General Experimental Workflow for this compound Cell Assay
Caption: Key steps for a reproducible this compound cell-based assay.
Technical Support Center: SU11657 Resistance Development in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SU11657 resistance development in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary target is the FMS-like tyrosine kinase 3 (FLT3) receptor, a member of the class III receptor tyrosine kinase family.[1][2] It also inhibits other kinases such as KIT.[2]
Q2: Which signaling pathways are downstream of FLT3?
Upon activation, FLT3 triggers several downstream signaling cascades that are crucial for cell survival and proliferation. The main pathways include:
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RAS/MEK/MAPK pathway: This pathway is important for cell proliferation and differentiation.[3][4][5][6]
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PI3K/Akt/mTOR pathway: This cascade plays a central role in promoting cell survival and inhibiting apoptosis.[3][4][5][6]
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JAK/STAT5 pathway: Constitutive activation of this pathway is often observed with FLT3 internal tandem duplication (ITD) mutations and is critical for leukemic cell proliferation.[3][4][5]
Q3: What are the common mechanisms of acquired resistance to FLT3 inhibitors like this compound?
Resistance to FLT3 inhibitors can arise through two main mechanisms:
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On-target resistance: This typically involves the acquisition of secondary mutations in the FLT3 gene itself. These mutations can occur in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can interfere with the binding of type II FLT3 inhibitors.[7][8][9] Another critical mutation is the "gatekeeper" mutation F691L, which confers broad resistance to many FLT3 inhibitors.[7][8]
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Off-target resistance: This involves the activation of alternative or bypass signaling pathways that render the cells independent of FLT3 signaling for their survival and proliferation.[6][10] A common off-target mechanism is the acquisition of activating mutations in genes such as NRAS.[8][11][12]
Troubleshooting Guide
Problem 1: My cell line is not developing resistance to this compound.
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Possible Cause 1: Insufficient drug concentration or exposure time.
-
Solution: The development of drug resistance is a gradual process that requires incremental increases in drug concentration over a prolonged period.[13] Ensure that you are starting with a concentration around the IC20-IC50 of the parental cell line and slowly escalating the dose as the cells adapt. This process can take several months.
-
-
Possible Cause 2: The parental cell line is intrinsically resistant.
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Solution: Some cell lines may have pre-existing resistance mechanisms. Verify the sensitivity of your parental cell line to this compound by performing a dose-response curve and determining the IC50. If the IC50 is already very high, consider using a different, more sensitive cell line.
-
-
Possible Cause 3: Sub-optimal cell culture conditions.
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Solution: Ensure that the cells are healthy and growing exponentially before starting the drug selection process. Maintain a consistent cell seeding density, as this can influence drug sensitivity.[14] Regularly check for and treat any potential contamination.
-
Problem 2: My resistant cell line shows inconsistent results.
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Possible Cause 1: Heterogeneous population.
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Solution: A resistant cell population may consist of a mix of clones with different resistance mechanisms. It is highly recommended to perform single-cell cloning (e.g., by limiting dilution) to establish a homogenous resistant cell line.
-
-
Possible Cause 2: Loss of resistant phenotype.
-
Solution: Drug resistance can sometimes be unstable, especially if the selective pressure (the drug) is removed. It is good practice to continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the concentration at which they were selected) to maintain the resistant phenotype. Periodically re-evaluate the IC50 to confirm the stability of resistance.
-
Problem 3: I am unsure how to confirm the mechanism of resistance in my cell line.
-
Solution: To investigate the mechanism of resistance, you can perform the following analyses:
-
Sanger sequencing of the FLT3 gene: This will identify any on-target mutations in the tyrosine kinase domain.
-
Western blotting: Analyze the phosphorylation status of key downstream signaling proteins (e.g., p-Akt, p-ERK, p-STAT5) in the presence and absence of this compound in both parental and resistant cells. Persistent activation of these pathways in the resistant cells despite drug treatment suggests the activation of bypass pathways.
-
Next-generation sequencing (NGS): A broader, unbiased approach to identify mutations in other genes (e.g., NRAS, KRAS) that could be responsible for off-target resistance.
-
Quantitative Data Summary
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following table provides a hypothetical example of IC50 values for a parental cell line and its this compound-resistant derivative, based on typical fold-changes reported for tyrosine kinase inhibitor resistance.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental AML Cell Line (e.g., MOLM-13) | 10 | 1x |
| This compound-Resistant Derivative | 250 | 25x |
Note: The actual IC50 values and fold resistance can vary depending on the cell line and the specific resistance mechanism.
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a general method for developing this compound-resistant cell lines by continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line (e.g., MOLM-13, a human acute myeloid leukemia cell line with an FLT3-ITD mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for cell viability assays
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay and calculate the IC50 value.
-
-
Initiate Drug Selection:
-
Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level similar to that of the untreated parental cells. This may take several weeks.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted to the initial concentration, double the concentration of this compound in the culture medium.
-
Again, monitor the cells and wait for their growth rate to recover before the next dose escalation.
-
Continue this process of stepwise dose escalation. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Establish the Resistant Cell Line:
-
Continue the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-50 times the parental IC50).
-
At this point, the cell line is considered resistant.
-
-
Characterize the Resistant Cell Line:
-
Determine the new IC50 of the resistant cell line to confirm the degree of resistance.
-
Perform molecular analyses (sequencing, western blotting) to investigate the mechanism of resistance.
-
Cryopreserve stocks of the resistant cell line at different passage numbers.
-
-
Maintenance of the Resistant Cell Line:
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (the final selection concentration).
-
Visualizations
Caption: FLT3 signaling pathway and resistance mechanisms.
Caption: Workflow for developing this compound-resistant cell lines.
References
- 1. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 5. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
SU11657 unexpected phenotypic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU11657, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Given that this compound targets multiple kinases, including FMS-like tyrosine kinase 3 (FLT3), unexpected phenotypic effects can arise from both on-target and off-target activities.[1] This guide will help you navigate and troubleshoot these potential effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] A primary target of this compound is FMS-like tyrosine kinase 3 (FLT3), a class III RTK.[1] In diseases like acute myeloid leukemia (AML), mutations in FLT3 can lead to uncontrolled cell proliferation.[2] this compound acts by competitively binding to the ATP-binding site of the kinase domain, which inhibits the downstream signaling pathways that promote cell growth and survival.[3]
Q2: What are the common on-target and off-target effects of tyrosine kinase inhibitors (TKIs) like this compound?
A2: Tyrosine kinase inhibitors are designed to be specific, but they often have off-target effects due to the structural similarity among the ATP-binding sites of different kinases.[4]
-
On-target effects are direct consequences of inhibiting the intended target (e.g., FLT3). In a therapeutic context, this leads to desired outcomes like reduced tumor growth. However, it can also cause side effects if the target kinase is important in healthy tissues.
-
Off-target effects result from the inhibitor binding to and affecting kinases other than the intended target.[4][5] These effects can be beneficial, neutral, or adverse, and are a common source of unexpected phenotypes.[4][6] For instance, some TKIs have shown efficacy in treating different conditions due to their off-target activities.[4]
Common toxicities associated with TKIs include skin rashes, diarrhea, fatigue, nausea, and fluid retention.[7][8] More severe effects can include liver toxicity, hypertension, and cardiovascular issues.[7][9][10]
Q3: We are observing a phenotype that is not consistent with the known function of FLT3. What could be the cause?
A3: This is a common challenge when working with multi-targeted inhibitors. The unexpected phenotype could be due to:
-
Inhibition of a lesser-known splice variant or mutant form of FLT3.
-
Off-target inhibition of other kinases. Many TKIs inhibit a range of kinases with varying potency.
-
Activation of a paradoxical signaling pathway. In some cases, inhibiting one pathway can lead to the compensatory activation of another.
-
Effects on non-kinase proteins. Some kinase inhibitors have been found to bind to other proteins with similar structural motifs.[6]
To investigate this, a kinase profiling assay is recommended to identify other potential targets of this compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Results
Issue: After treating cells with this compound, you observe a decrease in viability in a cell line that does not express FLT3, or you see a greater-than-expected effect in an FLT3-positive cell line.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-target kinase inhibition | Perform a kinase profiling assay to identify other kinases inhibited by this compound at the concentration used. | Kinase Profiling Assay: Use a commercially available service or in-house panel that screens this compound against a large number of purified kinases. The output will be a list of kinases and the extent to which this compound inhibits their activity, often expressed as an IC50 value. |
| Non-specific toxicity | Determine if the effect is dose-dependent. Perform a dose-response curve and compare the IC50 to the known IC50 for FLT3 inhibition. | Dose-Response Curve: Plate cells at a known density and treat with a serial dilution of this compound for 24-72 hours. Measure cell viability using an MTT or similar assay. Plot the percentage of viable cells against the log of the inhibitor concentration to determine the IC50. |
| Induction of apoptosis or cell cycle arrest via an off-target pathway | Analyze cells for markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) or changes in cell cycle distribution (e.g., propidium iodide staining followed by flow cytometry). | Apoptosis Assay (Annexin V): Treat cells with this compound for the desired time. Stain cells with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. |
Example Quantitative Data: Kinase Inhibition Profile of this compound (Hypothetical)
| Kinase | IC50 (nM) | Family |
| FLT3 | 10 | RTK Class III |
| KIT | 50 | RTK Class III |
| VEGFR2 | 150 | RTK Class V |
| PDGFRβ | 200 | RTK Class V |
| SRC | 800 | Non-receptor TK |
This table presents hypothetical data for illustrative purposes.
Guide 2: Addressing Unexpected In Vivo Toxicities
Issue: In an animal model, treatment with this compound results in unexpected toxicities such as significant weight loss, skin rashes, or elevated liver enzymes.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| On-target toxicity in normal tissues | Evaluate the expression of the target kinase (FLT3) in the affected tissues. | Immunohistochemistry (IHC): Collect tissue samples from treated and control animals. Fix, embed, and section the tissues. Perform IHC using an antibody specific for the target kinase to determine its expression and localization. |
| Off-target toxicity | Consult literature for known side effects of inhibitors targeting kinases identified in your profiling assay. | Literature Review: Systematically search databases like PubMed for the toxicities associated with inhibitors of the off-target kinases identified in your in vitro screens. |
| Metabolite toxicity | Analyze plasma or tissue samples for the presence of toxic metabolites of this compound. | Mass Spectrometry-based Metabolite ID: Administer this compound to animals and collect blood or tissue samples at various time points. Extract metabolites and analyze using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify potential toxic metabolites. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for unexpected phenotypic effects.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. droracle.ai [droracle.ai]
- 8. bloodcancer.org.uk [bloodcancer.org.uk]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. library.ehaweb.org [library.ehaweb.org]
Validation & Comparative
An In Vitro Comparison of c-Met Kinase Inhibitors: SU11657 and PHA-665752
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activities of two small molecule inhibitors targeting the c-Met receptor tyrosine kinase: SU11657 and PHA-665752. While extensive data is available for PHA-665752, there is a notable lack of publicly accessible in vitro potency and selectivity data for this compound, precluding a direct, data-driven comparison. This document summarizes the available information for both compounds, with a comprehensive focus on the well-characterized inhibitor, PHA-665752.
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a key area of cancer drug discovery.
Quantitative Data Summary
Table 1: In Vitro Activity of PHA-665752 Against c-Met and Other Kinases
| Target Kinase | IC50 (nM) | Ki (nM) |
| c-Met | 9 [1] | 4 [1] |
| Ron | 68[2] | - |
| Flk-1 (VEGFR2) | 200[2] | - |
| c-Abl | 1400[2] | - |
| FGFR1 | 3000[2] | - |
| EGFR | 3800[2] | - |
| c-Src | 6000[2] | - |
Note: A lower IC50/Ki value indicates greater potency.
Mechanism of Action and In Vitro Effects
PHA-665752
PHA-665752 is a potent and selective, ATP-competitive inhibitor of the c-Met kinase.[1] In vitro studies have demonstrated that PHA-665752 effectively inhibits both HGF-stimulated and constitutive c-Met phosphorylation.[1] This inhibition of c-Met activity leads to the suppression of downstream signaling pathways, including the RAS/ERK/MAPK and PI3K/Akt pathways, which are critical for tumor cell functions.[1][3]
Key in vitro effects of PHA-665752 include:
-
Inhibition of Cell Growth and Proliferation: PHA-665752 has been shown to inhibit the growth of various tumor cell lines with IC50 values in the nanomolar range.[2] For instance, it inhibits HGF-driven cell proliferation with IC50 values between 18-42 nM.[2]
-
Induction of Apoptosis: At concentrations that inhibit c-Met phosphorylation, PHA-665752 can induce apoptosis in cancer cells.[1]
-
Inhibition of Cell Motility and Invasion: The inhibitor effectively blocks HGF- and c-Met-driven cell motility and invasion.[1]
This compound
Due to the limited available data, a detailed description of the in vitro effects and mechanism of action for this compound cannot be provided at this time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway targeted by these inhibitors and a general workflow for their in vitro comparison.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound and PHA-665752.
Caption: A generalized experimental workflow for the in vitro comparison of c-Met inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the accurate assessment of kinase inhibitors.
c-Met Kinase Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) of the inhibitors against purified c-Met kinase.
-
Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide or poly(Glu, Tyr)) and ATP. The inhibitor is added at various concentrations to measure its effect on the phosphorylation of the substrate. The extent of phosphorylation is quantified, often using methods like radioactivity, fluorescence, or luminescence.[2][4][5][6][7]
-
General Protocol:
-
A purified recombinant c-Met kinase domain (e.g., GST-fusion protein) is used.[2]
-
The kinase reaction is typically performed in a buffer containing ATP and a divalent cation (e.g., MgCl₂ or MnCl₂).[2]
-
The inhibitor is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of the kinase and incubated for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability / Proliferation Assay
These assays assess the impact of the inhibitors on the growth and survival of cancer cells that rely on c-Met signaling.
-
Objective: To determine the GI50 (growth inhibition 50) or IC50 of the inhibitors in c-Met-dependent cancer cell lines.
-
Common Methods: MTT, XTT, or BrdU incorporation assays.[8][9][10]
-
General Protocol (MTT Assay):
-
Seed c-Met expressing cells (e.g., GTL-16, A549) in 96-well plates and allow them to adhere.[8][10]
-
Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Western Blot Analysis for c-Met Phosphorylation
This technique is used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of c-Met.
-
Objective: To qualitatively or semi-quantitatively measure the inhibition of c-Met autophosphorylation in cells treated with the inhibitor.
-
Principle: Cells are treated with the inhibitor, and optionally stimulated with HGF. Cell lysates are then prepared, and proteins are separated by size via gel electrophoresis. The proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated c-Met and total c-Met.
-
General Protocol:
-
Plate c-Met expressing cells and treat with various concentrations of the inhibitor for a defined period.[11] If studying HGF-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., actin or GAPDH) to ensure equal protein loading.
-
Conclusion
Based on the available in vitro data, PHA-665752 is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant activity in biochemical and cell-based assays, effectively inhibiting c-Met phosphorylation and downstream signaling, leading to reduced cell proliferation and induction of apoptosis in c-Met-dependent cancer cells.
Unfortunately, a direct and meaningful in vitro comparison with this compound is not possible at this time due to the lack of publicly available data on its potency and selectivity against c-Met and other kinases. Researchers interested in this compound are encouraged to perform the in vitro assays described in this guide to generate the necessary data for a comprehensive evaluation and comparison with other c-Met inhibitors like PHA-665752.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. PHA-665752’s Antigrowth and Proapoptotic Effects on HSC-3 Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PHA665752, a small-molecule inhibitor of c-Met, inhibits hepatocyte growth factor-stimulated migration and proliferation of c-Met-positive neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of SU11657 and Crizotinib in Lung Cancer Cells
For Immediate Publication
[City, State] – [Date] – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), a detailed understanding of the comparative efficacy and mechanisms of action of various inhibitors is crucial for advancing drug development and clinical application. This report provides a comprehensive comparison of two notable tyrosine kinase inhibitors, SU11657 and crizotinib, with a focus on their performance in lung cancer cell lines.
Introduction to the Inhibitors
This compound (also known as SU11274) is a selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated, plays a significant role in tumor growth, invasion, and metastasis. Crizotinib, on the other hand, is a multi-targeted tyrosine kinase inhibitor that acts on anaplastic lymphoma kinase (ALK), ROS1, and c-Met.[2][3] It is an FDA-approved therapeutic for patients with ALK-positive NSCLC.[2]
Mechanism of Action and Cellular Effects
This compound primarily exerts its anti-cancer effects by selectively targeting the c-Met receptor. In cell-free assays, it demonstrates a potent inhibitory concentration (IC50) of 10 nM against c-Met.[1] In c-Met-expressing NSCLC cells, this compound has been shown to inhibit cell viability with IC50 values ranging from 0.8 to 4.4 μM.[1] Mechanistically, it abrogates hepatocyte growth factor (HGF)-induced phosphorylation of c-Met and its downstream signaling pathways.[1][4] This inhibition leads to significant cellular consequences, including G1 phase cell cycle arrest and the induction of caspase-dependent apoptosis.[1] Furthermore, studies have indicated that this compound's therapeutic effect in lung cancer cells with wild-type p53 is mediated through the p53-dependent apoptotic pathway, involving the regulation of PUMA, Bax, and Bcl-2, and the activation of caspases.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and crizotinib, providing a comparative overview of their inhibitory concentrations.
| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | c-Met | Cell-free | - | 10 nM | [1] |
| Cell Viability | c-Met-expressing NSCLC | Multiple | 0.8 - 4.4 µM | [1] | |
| HGF-induced cell growth | H69 (SCLC) | SCLC | 3.4 µM | [1] | |
| HGF-induced cell growth | H345 (SCLC) | SCLC | 6.5 µM | [1] | |
| Crizotinib | ALK, ROS1, c-Met | Clinical Trials | ALK-positive NSCLC | N/A (Clinical Efficacy) | [2][3] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and crizotinib.
Caption: this compound inhibits c-Met signaling, leading to G1 cell cycle arrest and p53-mediated apoptosis.
Caption: Crizotinib inhibits the ALK fusion protein and c-Met, blocking downstream pro-proliferative and survival pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and crizotinib on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975, H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Crizotinib stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and crizotinib in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting
Objective: To analyze the effect of this compound and crizotinib on the phosphorylation status and expression levels of key proteins in relevant signaling pathways.
Materials:
-
Lung cancer cell lines
-
This compound and Crizotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p53, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound or crizotinib at the desired concentrations and for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.
Conclusion
This comparative guide provides a foundational overview of this compound and crizotinib in the context of lung cancer cells. This compound emerges as a potent and selective c-Met inhibitor with clear mechanisms of inducing cell cycle arrest and apoptosis. Crizotinib, a clinically validated drug, demonstrates broader activity by targeting multiple kinases, including ALK and c-Met. The provided data and protocols offer a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of these and other targeted inhibitors in the fight against lung cancer.
References
A Comparative Analysis of SU11657 (Sunitinib) and Tivantinib Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two kinase inhibitors, SU11657 (more commonly known as sunitinib) and tivantinib. This analysis is supported by experimental data on their mechanisms of action, target pathways, and performance in various cancer models.
Executive Summary
This compound (sunitinib) and tivantinib are both small molecule kinase inhibitors that have been investigated for their anti-cancer properties. However, they exhibit distinct target profiles and mechanisms of action, which translate to different efficacy and clinical outcomes. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT, among others. Its primary mechanism is the inhibition of tumor angiogenesis and direct tumor cell proliferation. In contrast, tivantinib was initially developed as a selective c-Met inhibitor but has since been shown to also possess microtubule-destabilizing activity. While showing early promise, tivantinib's clinical development has been hampered by disappointing results in late-stage trials. This guide will delve into the experimental data that underpins our current understanding of these two agents.
Mechanism of Action and Target Profile
This compound (Sunitinib): A Multi-Targeted Angiogenesis Inhibitor
Sunitinib, initially designated this compound, is an orally available small molecule that inhibits multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression. Its primary targets include VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and the stem cell factor receptor (c-KIT). By inhibiting these receptors, sunitinib effectively blocks the signaling pathways that lead to angiogenesis, the formation of new blood vessels essential for tumor growth, and also directly inhibits the proliferation of tumor cells that are dependent on these signaling pathways.
dot
Caption: this compound (Sunitinib) inhibits multiple RTKs to block angiogenesis and tumor cell signaling.
Tivantinib: A Dual c-Met and Microtubule Inhibitor
Tivantinib was designed as a selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met pathway is implicated in cell proliferation, survival, migration, and invasion. However, subsequent research has revealed that tivantinib also exerts its cytotoxic effects by disrupting microtubule polymerization, a mechanism independent of its c-Met inhibitory activity. This dual mechanism suggests that its anti-tumor effects may not be solely dependent on the c-Met status of the tumor.
dot
Caption: Tivantinib exhibits a dual mechanism, inhibiting both c-Met signaling and tubulin polymerization.
Preclinical Efficacy: A Comparative Overview
The preclinical efficacy of this compound (sunitinib) and tivantinib has been evaluated in a variety of in vitro and in vivo cancer models.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | Target/Assay | Cell Line(s) | IC50 / Ki | Reference(s) |
| This compound (Sunitinib) | VEGFR2 (KDR) | Cell-free | 80 nM | [1][2] |
| PDGFRβ | Cell-free | 2 nM | [1][2] | |
| c-KIT | Cell-free | Not specified | [3] | |
| FLT3 | Cell-free | 50 nM (ITD) | [1] | |
| Cell Proliferation | MV4;11 (AML) | 8 nM | [1] | |
| Cell Proliferation | OC1-AML5 (AML) | 14 nM | [1] | |
| Tivantinib | c-Met | Cell-free | Ki = 355 nM | [4] |
| c-Met Phosphorylation | HT29, MKN-45, MDA-MB-231, NCI-H441 | 100 - 300 nM | [4] | |
| Cell Proliferation | MSTO-211H (Mesothelioma) | 0.3 µM | [5] | |
| Cell Proliferation | H2052 (Mesothelioma) | 2.4 µM | [5] | |
| Tubulin Polymerization | In vitro assay | Inhibition at 3 µM | [6] |
In Vivo Tumor Growth Inhibition
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.
| Compound | Xenograft Model | Dosage and Schedule | Key Findings | Reference(s) |
| This compound (Sunitinib) | U87MG (Glioblastoma) | 80 mg/kg/day (5 days on, 2 days off) | 36% increase in median survival; 74% reduction in microvessel density. | [7] |
| C-26 (Colon Adenocarcinoma) | Daily dosing | Significant tumor growth inhibition. | [8] | |
| MDA-MB-468 (Breast Cancer) | 80 mg/kg every 2 days for 4 weeks | Suppression of tumor angiogenesis and growth. | [9] | |
| Tivantinib | EBC-1 (Lung Cancer) | 200 mg/kg twice daily (5 days on, 2 days off) | Significant inhibition of relative tumor size. | [10] |
| H460 (Lung Cancer) | 200 mg/kg twice daily (5 days on, 2 days off) | Significant inhibition of relative tumor size. | [10] | |
| HT29 (Colon Cancer) | 200 mg/kg (single oral dose) | Strong inhibition of c-Met autophosphorylation. | [4] |
Experimental Protocols
In Vitro Kinase and Cell Proliferation Assays
dot
Caption: A generalized workflow for in vitro evaluation of kinase inhibitors.
Kinase Assays (this compound): Biochemical tyrosine kinase assays were performed in 96-well microtiter plates precoated with a peptide substrate. Recombinant kinase domains were incubated with this compound and [γ-33P]ATP. The incorporation of phosphate into the substrate was measured to determine inhibitory activity and calculate IC50 values[1].
Cell Proliferation Assays (Tivantinib): Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of tivantinib. After a 72-hour incubation, cell viability was assessed using assays such as the Sulforhodamine B (SRB) or MTT assay to determine the IC50 for cell growth inhibition[5].
Western Blot Analysis (Tivantinib): To assess the inhibition of c-Met signaling, cells were treated with tivantinib for a specified time, followed by lysis. Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated c-Met and downstream signaling proteins like Akt and ERK[4].
In Vivo Xenograft Studies
dot
Caption: A typical workflow for evaluating anti-tumor efficacy in xenograft models.
This compound (Sunitinib) Xenograft Protocol (Glioblastoma Model): U87MG human glioblastoma cells were implanted intracranially in athymic mice. Once tumors were established, mice were treated with sunitinib at 80 mg/kg/day on a 5-days-on, 2-days-off schedule. Tumor growth was monitored, and upon sacrifice, brains were analyzed for tumor size, necrosis, and microvessel density by immunohistochemistry for von Willebrand factor[7].
Tivantinib Xenograft Protocol (Lung Cancer Model): EBC-1 or H460 human lung cancer cells were subcutaneously inoculated into nude mice. When tumors reached a certain size, mice were treated orally with tivantinib at 200 mg/kg twice daily for 5 consecutive days, followed by a 2-day break. Tumor volumes were measured regularly to assess treatment efficacy[10].
Clinical Efficacy and Outcomes
This compound (Sunitinib): Sunitinib has been successfully developed and is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). Its efficacy is well-established in these indications, primarily attributed to its potent anti-angiogenic activity[3][11]. A phase 2 trial comparing sunitinib to cabozantinib, crizotinib, and savolitinib in advanced papillary renal cell carcinoma showed that cabozantinib resulted in significantly longer progression-free survival than sunitinib[12][13].
Tivantinib: The clinical development of tivantinib has been more challenging. Despite promising results in a phase 2 study in patients with MET-high hepatocellular carcinoma (HCC), subsequent phase 3 trials failed to meet their primary endpoints of improving progression-free survival or overall survival[1][7]. These outcomes have cast doubt on the clinical utility of tivantinib in this setting and highlighted the complexities of targeting the c-Met pathway.
Conclusion
This compound (sunitinib) and tivantinib represent two distinct approaches to kinase inhibition in cancer therapy. Sunitinib's success is rooted in its multi-targeted inhibition of key drivers of angiogenesis and tumor growth, leading to its approval in specific cancer types. Tivantinib's journey has been more complex; its dual mechanism of targeting both c-Met and microtubules did not translate into significant clinical benefit in late-stage trials for hepatocellular carcinoma.
For researchers and drug developers, this comparison underscores the importance of a comprehensive understanding of a drug's mechanism of action and target profile. While in vitro potency and preclinical efficacy are crucial, the ultimate success of a targeted therapy depends on its performance in well-designed clinical trials that validate the therapeutic hypothesis. The contrasting clinical trajectories of sunitinib and tivantinib serve as a valuable case study in the field of oncology drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synergistic activity of the c-Met and tubulin inhibitor tivantinib (ARQ197) with pemetrexed in mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
SU11657: A Comparative Guide to Receptor Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of SU11657 against a panel of receptor tyrosine kinases (RTKs). The data presented is compiled from publicly available sources and is intended to serve as a resource for researchers investigating the selectivity and potential applications of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases, which are key regulators of cellular processes such as proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling is a common feature in various diseases, including cancer, making them attractive targets for therapeutic intervention. Understanding the selectivity profile of an inhibitor like this compound is crucial for predicting its biological effects, identifying potential on-target and off-target activities, and guiding its use in preclinical and clinical research.
Comparative Selectivity Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a selection of receptor tyrosine kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Kinase Family |
| VEGFR2 (KDR) | 2 | VEGFR |
| PDGFRβ | 8 | PDGFR |
| Kit | 15 | Type III RTK |
| Flt3 | 25 | Type III RTK |
| FGFR1 | >1000 | FGFR |
| EGFR | >1000 | EGFR |
| InsR | >1000 | Insulin Receptor Family |
| c-Met | >1000 | MET |
Note: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison between values from different studies should be made with caution.
Key Insights from the Selectivity Profile
The data clearly indicates that this compound is a potent inhibitor of the VEGFR, PDGFR, and Type III RTK families, with particularly high affinity for VEGFR2, PDGFRβ, Kit, and Flt3. In contrast, it exhibits significantly lower activity against other RTK families such as FGFR, EGFR, the Insulin Receptor family, and c-Met at concentrations up to 1 µM. This selectivity profile suggests that the primary cellular effects of this compound are likely mediated through the inhibition of these specific kinase families.
Signaling Pathway Inhibition by this compound
The following diagram illustrates the primary signaling pathways inhibited by this compound based on its selectivity profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The IC50 values presented in this guide are typically determined using in vitro biochemical kinase assays. The following is a generalized protocol representative of the methods used.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific receptor tyrosine kinase.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ, Kit, Flt3)
-
Specific peptide or protein substrate for each kinase
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate), radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled depending on the detection method
-
Kinase reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, MnCl₂, and other necessary co-factors
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ADP detection kits)
-
Plate reader capable of detecting radioactivity, luminescence, or fluorescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: The kinase enzyme and its specific substrate are mixed in the kinase reaction buffer in the wells of the assay plate.
-
Inhibitor Addition: The diluted this compound or vehicle control (DMSO) is added to the respective wells. The plate is typically incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often close to the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA, high concentration of non-radiolabeled ATP, or specific reagents from a kit).
-
Signal Detection: The extent of substrate phosphorylation is quantified.
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Non-Radiometric Assays:
-
Luminescence-based: The amount of ADP produced is measured using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™).
-
Fluorescence-based: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or fluorescence polarization are used with labeled substrates or antibodies.
-
ELISA-based: A phosphospecific antibody is used to detect the phosphorylated substrate.
-
-
-
Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of a specific subset of receptor tyrosine kinases, primarily targeting VEGFR2, PDGFRβ, Kit, and Flt3. Its high selectivity for these kinases over other RTKs makes it a valuable tool for studying the biological roles of these signaling pathways and a potential candidate for therapeutic development in diseases driven by their dysregulation. The provided experimental framework offers a basis for the independent verification and expansion of these findings. Researchers are encouraged to consider the specific ATP concentrations and other assay conditions when comparing data across different studies.
Navigating Crizotinib Resistance: A Comparative Guide to Next-Generation ALK Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to the first-generation ALK inhibitor crizotinib in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. This guide provides a comprehensive comparison of the efficacy of various therapeutic strategies in crizotinib-resistant models, with a focus on preclinical data for next-generation ALK inhibitors and the exploration of combination therapies targeting bypass signaling pathways.
Acquired resistance to crizotinib, a potent inhibitor of the anaplastic lymphoma kinase (ALK), is a primary driver of disease progression in patients with ALK-rearranged NSCLC. Resistance mechanisms are broadly categorized as either on-target, involving secondary mutations within the ALK kinase domain or ALK gene amplification, or off-target, characterized by the activation of alternative signaling pathways that bypass the need for ALK signaling. This guide delves into the preclinical evidence supporting the use of second and third-generation ALK inhibitors, as well as combination strategies designed to overcome these resistance mechanisms.
Overcoming On-Target Resistance: The Arsenal of Next-Generation ALK Inhibitors
A significant portion of crizotinib resistance is attributed to the development of secondary mutations in the ALK kinase domain. Several next-generation ALK inhibitors have been developed with improved potency and broader activity against these mutations.
Comparative Efficacy of Next-Generation ALK Inhibitors in Crizotinib-Resistant Models
Preclinical studies utilizing engineered cell lines and patient-derived xenograft (PDX) models have been instrumental in evaluating the efficacy of these newer agents against specific crizotinib-resistant ALK mutations.
| Inhibitor | ALK Mutation | Cell Line Model | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition | Citation |
| Crizotinib | L1196M | Ba/F3 | >1000 | - | - | [1] |
| Ceritinib | L1196M | Ba/F3 | 12 | MGH045 PDX | More effective than high-dose crizotinib | [2][3] |
| G1269A | Ba/F3 | 30.9 | MGH045 PDX | More effective than high-dose crizotinib | [2][3] | |
| I1171T | Ba/F3 | - | - | Effective inhibition | [3][4] | |
| S1206Y | Ba/F3 | - | - | Effective inhibition | [3][4] | |
| G1202R | Ba/F3 | >1000 | - | Ineffective | [3][4] | |
| Alectinib | L1196M | - | - | - | Active | [5] |
| C1156Y | - | - | - | Active | [6] | |
| F1174L | - | - | - | Active | [6] | |
| Brigatinib | G1202R | - | - | Orthotopic Brain Model | Potent effects | [7] |
| All 17 tested mutants | Cellular Assays | - | - | Substantial activity | [8] | |
| Lorlatinib | G1202R | Ba/F3 | 49.9 | - | Potent inhibition | [9] |
| Most single mutations | Preclinical studies | - | - | Retains potency | [10] |
Table 1: In Vitro and In Vivo Efficacy of Next-Generation ALK Inhibitors in Crizotinib-Resistant Models. This table summarizes the half-maximal inhibitory concentration (IC50) values and in vivo efficacy of various ALK inhibitors against crizotinib-resistant ALK mutations.
Targeting Bypass Signaling: The Role of Combination Therapies
Activation of bypass signaling pathways, such as the c-MET pathway, represents a significant mechanism of off-target resistance to ALK inhibitors. In these instances, combining an ALK inhibitor with an inhibitor of the activated bypass pathway can be an effective strategy.
SU11274: A c-MET Inhibitor for Overcoming Alectinib Resistance
Preclinical evidence suggests that the selective c-MET inhibitor, SU11274, can restore sensitivity to the second-generation ALK inhibitor alectinib in models where resistance is driven by c-MET activation. Increased hepatocyte growth factor (HGF), the ligand for c-MET, can mediate resistance to alectinib, and this can be overcome by co-treatment with a c-MET inhibitor.[11]
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
Cell Viability Assays:
-
Cell Lines: Ba/F3 cells engineered to express various EML4-ALK fusion proteins with or without crizotinib-resistant mutations. Patient-derived cell lines from crizotinib-resistant tumors.
-
Method: Cells were treated with a range of concentrations of ALK inhibitors for 72 hours. Cell viability was assessed using assays such as CellTiter-Glo. IC50 values were calculated from dose-response curves.[12]
In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for subcutaneous or orthotopic implantation of human NSCLC cell lines or patient-derived tumor fragments.
-
Treatment: Once tumors were established, mice were treated with vehicle control or ALK inhibitors via oral gavage at specified doses and schedules.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. In some studies, survival was monitored.[2][3][7]
Western Blotting:
-
Purpose: To assess the phosphorylation status of ALK and downstream signaling proteins.
-
Method: Cells were treated with inhibitors for a specified time. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies against total and phosphorylated forms of the proteins of interest.[11]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: ALK Signaling Pathway and Crizotinib Inhibition.
Caption: Mechanisms of Acquired Resistance to Crizotinib.
Caption: Preclinical Evaluation of Next-Generation ALK Inhibitors.
References
- 1. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alectinib provides a new option for ALK-positive NSCLC patients after progression on crizotinib | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for SU11657: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like SU11657 is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a multi-targeted receptor tyrosine kinase inhibitor.
This compound is known to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][2][3][4][5] As with many kinase inhibitors, it should be handled as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of potent pharmacological compounds and chemical waste in a laboratory setting.
Summary of Key Information
| Property | Description | General Hazards |
| Compound Name | This compound | Potent, biologically active compound. |
| Mechanism of Action | Inhibitor of VEGFR, PDGFR, and FGFR | Potential for unknown toxicological and environmental effects.[6][7] |
| Physical Form | Typically a solid powder | Dust may be hazardous upon inhalation. |
| Solubility | Soluble in organic solvents like DMSO | Flammable and potentially toxic solvents require careful handling. |
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), it is crucial to wear appropriate PPE. This includes, but is not limited to:
-
Standard laboratory coat
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A properly fitted respirator or fume hood should be used when handling the solid compound to avoid inhalation of dust particles.
2. Decontamination of Labware and Surfaces:
-
All labware (glassware, spatulas, etc.) that has come into contact with this compound should be decontaminated.
-
Triple rinse contaminated labware with a suitable organic solvent (such as ethanol or acetone), followed by a thorough washing with soap and water.
-
Collect the initial solvent rinsate as hazardous waste.
-
Wipe down all work surfaces where this compound was handled with a solvent-soaked cloth, followed by a standard laboratory cleaning agent. Dispose of the cleaning materials as hazardous waste.
3. Disposal of Unused this compound (Solid):
-
Unused or expired solid this compound is considered hazardous chemical waste.
-
Do not dispose of solid this compound in the regular trash.
-
Place the compound in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.
-
Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
4. Disposal of this compound Solutions:
-
Solutions containing this compound (e.g., in DMSO or other organic solvents) must be disposed of as hazardous liquid waste.
-
Do not pour this compound solutions down the drain.
-
Collect all waste solutions in a compatible, leak-proof, and clearly labeled container. The label should indicate "Hazardous Waste," the chemical name "this compound," the solvent used, and the approximate concentration.
-
Store the waste container in a designated hazardous waste accumulation area, away from heat and ignition sources, and ensure it is properly sealed.
-
Follow your institution's procedures for the disposal of hazardous liquid waste through a certified vendor.
5. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated waste.
-
Collect these materials in a designated, sealed hazardous waste bag or container.
-
Label the container clearly as "Hazardous Waste" and include the name of the chemical contaminant (this compound).
-
Dispose of this waste through your institution's hazardous waste management program.
Signaling Pathways of this compound
Caption: Inhibition of VEGFR, PDGFR, and FGFR by this compound, blocking downstream cellular processes.
Experimental Workflow for this compound Disposal
Caption: Step-by-step workflow for the safe disposal of this compound and associated waste materials.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. epa.gov [epa.gov]
- 7. Overview of Environmental Health Hazards - Nursing Health, & Environment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling SU11657
Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information for SU11657 was found in the public domain during a comprehensive search. The following guidance is based on best practices for handling potent, novel research compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals must consult the chemical supplier for a compound-specific SDS and perform a thorough risk assessment before handling this compound.
This document provides procedural guidance for the safe handling and disposal of the research compound this compound, aimed at establishing a culture of safety and trust in laboratory operations. The information is structured to provide immediate, essential safety protocols and logistical plans.
Personal Protective Equipment (PPE) for Handling Potent Research Compounds
Due to the lack of specific toxicity data for this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling compounds of unknown toxicity.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes, aerosols, and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves | Minimizes the risk of exposure through absorption. Regularly inspect gloves for tears or contamination. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs | Protects skin from contact with the compound and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the compound as a powder or when there is a risk of aerosol generation. |
Operational Plan for Handling this compound
A systematic approach is critical to ensure safety when working with potent research compounds. The following workflow outlines the key steps from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
